Boc-D-2,3-diaminopropionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRVZLNABMAT-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427317 | |
| Record name | Boc-D-2,3-diaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76387-70-7 | |
| Record name | Boc-D-2,3-diaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-N-(tert-butoxycarbonyl)-D-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-D-2,3-diaminopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-2,3-diaminopropionic acid is a non-proteinogenic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique structural features, including the presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a free β-amino group, make it a versatile tool for introducing specific functionalities into peptides and other organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and its role in synthetic workflows.
Core Chemical Properties
This compound is a white to off-white crystalline solid. The presence of the Boc protecting group enhances its stability and solubility in organic solvents commonly used in peptide synthesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its common variants.
Table 1: General Chemical Properties
| Property | Value | References |
| Molecular Formula | C₈H₁₆N₂O₄ | [2] |
| Molecular Weight | 204.22 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approximately 198-212 °C | [1] |
Table 2: Spectroscopic and Physical Properties
| Property | Value | References |
| Optical Rotation [α]D²⁰ | -5.0 to -7.5° (c=1 in 1:1 MeOH/H₂O) | [1] |
| Purity (Typical) | ≥97% | [3] |
Table 3: Synonyms and Identifiers
| Identifier | Value |
| CAS Number | 76387-70-7 |
| Synonyms | N-alpha-Boc-D-2,3-diaminopropionic acid, Boc-D-Dap-OH |
Solubility and pKa
Solubility: While specific quantitative solubility data is not readily available in the literature, this compound is generally described as being soluble in polar organic solvents and water. The parent compound, 2,3-diaminopropionic acid, is highly soluble in water.[4]
pKa Values: The precise pKa values for this compound are not extensively reported. However, for the parent 2,3-diaminopropionic acid, the pKa of the α-amino group is approximately 6.67, and the pKa of the β-amino group is around 9.37.[5] It is known that when incorporated into a peptide, the pKa of the β-amino group of a diaminopropionic acid residue is lowered.[5]
Experimental Protocols
Boc Protection of D-2,3-diaminopropionic Acid
This protocol describes a general method for the protection of the α-amino group of D-2,3-diaminopropionic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
D-2,3-diaminopropionic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Dissolve D-2,3-diaminopropionic acid in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to create a basic environment.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture while stirring at room temperature.
-
Allow the reaction to proceed overnight.
-
After the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or chromatography.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Boc-chemistry solid-phase peptide synthesis. The following is a general cycle for its incorporation into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vessel, pre-activate this compound with a coupling reagent (e.g., HBTU) and DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.[6]
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Visualizations
Boc-SPPS Workflow for Incorporation of this compound
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using this compound.
Caption: General workflow for the incorporation of this compound in Boc-SPPS.
Logical Relationship of Protecting Groups in Peptide Synthesis
This diagram illustrates the orthogonal protection strategy often employed in peptide synthesis where this compound is used.
Caption: Orthogonal protection strategy in peptide synthesis with this compound.
Conclusion
This compound is a valuable and versatile reagent for chemical biologists and medicinal chemists. Its well-defined chemical properties and established protocols for its use in solid-phase peptide synthesis make it an indispensable tool for the design and synthesis of novel peptides with tailored biological activities. The ability to introduce a primary amine at a specific position in a peptide backbone opens up numerous possibilities for post-synthesis modifications, such as pegylation, glycosylation, or the attachment of fluorescent labels and drug conjugates. Further research into its applications is likely to continue to expand the frontiers of peptide-based therapeutics and diagnostics.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hmdb.ca [hmdb.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Nα-Boc-D-2,3-diaminopropionic Acid: Structure, Chirality, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid (Boc-D-Dap-OH), a chiral non-proteinogenic amino acid derivative crucial in peptide synthesis and drug discovery. This document details its chemical structure, stereochemistry, physicochemical properties, synthesis, and its role in neuroscience, particularly in the context of glutamatergic neurotransmission.
Chemical Structure and Chirality
Nα-Boc-D-2,3-diaminopropionic acid is a derivative of the amino acid D-alanine, featuring a primary amine at the β-position (C3) and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group (C2). The "D" configuration denotes the stereochemistry at the α-carbon, which is crucial for its application in designing peptides with specific three-dimensional structures and biological activities.
The presence of the chiral center at the α-carbon (C2) dictates the molecule's optical activity. The stereochemistry is fundamental to its interaction with biological targets, such as enzymes and receptors, which are themselves chiral.
Molecular Structure:
Caption: General chemical structure of Nα-Boc-D-2,3-diaminopropionic acid.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for Nα-Boc-D-2,3-diaminopropionic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₄ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 198 - 212 °C | [1] |
| Optical Rotation [α]D²⁰ | -5.0 to -7.5° (c=1 in 1:1 MeOH/H₂O) | [1] |
| CAS Number | 76387-70-7 | [1] |
| Purity | ≥97% |
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| ¹H NMR | ||
| C(CH₃)₃ (Boc) | ~1.45 | s |
| CH₂ (β-carbon) | ~3.0 - 3.4 | m |
| CH (α-carbon) | ~4.0 - 4.3 | m |
| NH (Boc) | ~5.5 - 6.0 | br s |
| NH₂ (β-amino) | Variable | br s |
| COOH | Variable | br s |
| ¹³C NMR | ||
| C(CH₃)₃ (Boc) | ~28.5 | |
| C(CH₃)₃ (Boc) | ~80.0 | |
| CH₂ (β-carbon) | ~40.0 | |
| CH (α-carbon) | ~55.0 | |
| C=O (Boc) | ~156.0 | |
| C=O (Carboxyl) | ~175.0 |
Experimental Protocols
Synthesis of Nα-Boc-D-2,3-diaminopropionic acid
A common and efficient method for the synthesis of Nα-Boc-D-2,3-diaminopropionic acid is the Hofmann rearrangement of the corresponding commercially available Nα-Boc-D-asparagine.
Workflow for Synthesis via Hofmann Rearrangement:
Caption: Synthetic workflow for Nα-Boc-D-2,3-diaminopropionic acid.
Detailed Methodology:
-
Dissolution: Dissolve Nα-Boc-D-asparagine in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water.
-
Reagent Addition: Cool the solution in an ice bath and slowly add the Hofmann rearrangement reagent. A common reagent for this transformation is pyridinium iodide(III) carboxylate, which can be prepared in situ.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using an appropriate analytical technique such as thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a suitable aqueous solution (e.g., sodium thiosulfate solution). Acidify the mixture and perform a series of extractions with an organic solvent (e.g., ethyl acetate) to isolate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure Nα-Boc-D-2,3-diaminopropionic acid.
Role in Neuroscience and Drug Development
Nα-Boc-D-2,3-diaminopropionic acid serves as a key building block for the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its derivatives have been explored as potent and selective agonists for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.
The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) for its activation. Derivatives of Boc-D-Dap-OH can be designed to mimic the co-agonist and modulate the receptor's activity.
Signaling Pathway of NMDA Receptor Activation:
Caption: NMDA receptor activation and downstream signaling.
The incorporation of D-amino acids, such as derivatives of Boc-D-Dap-OH, into peptide-based drug candidates can enhance their metabolic stability by making them resistant to proteolytic degradation. This is a significant advantage in the development of therapeutics with improved pharmacokinetic profiles.
Conclusion
Nα-Boc-D-2,3-diaminopropionic acid is a versatile and valuable chiral building block for researchers in chemistry and pharmacology. Its well-defined stereochemistry and the presence of orthogonal protecting groups make it an ideal starting material for the synthesis of complex peptides and small molecule drug candidates. The ability of its derivatives to modulate the activity of key neuronal receptors like the NMDA receptor highlights its potential in the development of novel therapeutics for neurological disorders. This guide provides essential technical information to support the effective utilization of this important chemical entity in research and development.
References
An In-depth Technical Guide on the Solubility and Stability of Boc-D-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-Butoxycarbonyl-D-2,3-diaminopropionic acid (Boc-D-Dap-OH). The information presented is curated for researchers, scientists, and professionals in drug development who utilize this non-canonical amino acid in peptide synthesis and other advanced applications.
Introduction
Boc-D-Dap-OH is a crucial building block in synthetic organic chemistry, particularly in the construction of peptides with modified properties. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for selective deprotection under acidic conditions, making it a valuable tool in solid-phase and solution-phase peptide synthesis.[1] Understanding its solubility and stability is paramount for its effective use, ensuring optimal reaction conditions, and maintaining the integrity of the compound during storage and handling.
Physicochemical Properties
Boc-D-Dap-OH is typically a white to off-white solid or crystalline powder.[2][3][4]
Table 1: Physicochemical Properties of Boc-D-Dap-OH
| Property | Value | References |
| Molecular Formula | C₈H₁₆N₂O₄ | [5][] |
| Molecular Weight | 204.22 g/mol | [5][] |
| Melting Point | ~210 °C (with decomposition) | [3][4][7][8][9] |
| Appearance | White to off-white solid/crystalline powder | [2][3][4] |
Solubility Profile
Table 2: Qualitative Solubility of Boc-D-Dap-OH in Common Solvents
| Solvent | Solubility | Conditions/Notes | References |
| Water | Sparingly soluble | Heating and sonication may improve solubility. | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble (Slightly) | Heating and sonication are often required. A specific source for the L-enantiomer (Boc-L-Dap-OH) states a solubility of 10 mg/mL (48.96 mM) with ultrasonic warming to 60°C. The use of fresh, non-hygroscopic DMSO is recommended as water content can significantly impact solubility. | [3][4][10] |
| Methanol (MeOH) | Soluble | Generally soluble, often used in combination with water for analysis. | [8] |
| Dimethylformamide (DMF) | Soluble | Inferred from general solubility of protected amino acids. | |
| Alcohols (e.g., Ethanol, Isopropanol) | Soluble | Inferred from general solubility of protected amino acids. |
Stability Profile
The stability of Boc-D-Dap-OH is primarily dictated by the acid-labile nature of the Boc protecting group. Understanding its stability under various conditions is crucial for storage and handling, as well as for designing synthetic routes that are compatible with the Boc group.
pH Stability
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA), often used in a 25-50% solution in dichloromethane (DCM), will rapidly deprotect the α-amino group.[1]
-
Neutral Conditions: Boc-D-Dap-OH is relatively stable at neutral pH.
-
Basic Conditions: The Boc group is stable to basic conditions, which allows for the use of base-labile protecting groups (e.g., Fmoc) elsewhere in a molecule for orthogonal protection strategies.[11]
Thermal Stability
As indicated by its melting point with decomposition, Boc-D-Dap-OH has limited thermal stability at elevated temperatures.[3][4][7][8][9] High temperatures, particularly in solution, can lead to the degradation of the compound. Some studies on Boc-protected amines suggest that thermal deprotection can occur at temperatures around 150 °C or even lower (approximately 100 °C) over extended periods.
Storage and Handling
For optimal stability, Boc-D-Dap-OH should be stored in a cool, dry, and dark place, typically at 2-8°C, under an inert atmosphere.[2][3][4] For solutions, it is recommended to prepare them fresh. If storage is necessary, aliquoting and freezing at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.[10] The use of a dicyclohexylammonium (DCHA) salt of Boc-D-Dap-OH can improve its stability and handling characteristics.[1]
Potential Degradation Pathways
While specific degradation pathways for Boc-D-Dap-OH have not been extensively studied, potential degradation can occur through:
-
Acid-catalyzed hydrolysis: Cleavage of the Boc group to yield tert-butanol and carbon dioxide, liberating the free α-amino group.
-
Thermal decomposition: As mentioned, high temperatures can lead to the removal of the Boc group and potentially other degradation reactions.
-
Oxidation: Although not specifically reported for Boc-D-Dap-OH, other amino acid derivatives can be susceptible to oxidation, especially if reactive functional groups are present. One safety data sheet mentions that Boc-D-Dap-OH should be kept away from oxidizing agents.[12]
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of Boc-D-Dap-OH.
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of Boc-D-Dap-OH in an aqueous buffer at a specific pH and temperature.
Caption: Workflow for Aqueous Solubility Determination.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of Boc-D-Dap-OH to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker or stirrer (e.g., 25°C) and allow it to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.
-
Separation: After equilibration, separate the undissolved solid from the supernatant by centrifugation at high speed or by passing the solution through a syringe filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Quantify the concentration of Boc-D-Dap-OH using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve with known concentrations of Boc-D-Dap-OH should be prepared to determine the concentration of the unknown sample.
Protocol for a pH-Dependent Stability Study
This protocol describes a general procedure to assess the stability of Boc-D-Dap-OH in solution at different pH values over time.
Caption: Workflow for pH-Dependent Stability Study.
Methodology:
-
Solution Preparation: Prepare a stock solution of Boc-D-Dap-OH in a suitable organic co-solvent (e.g., acetonitrile or DMSO) to ensure complete dissolution.
-
Incubation: Dilute the stock solution into a series of aqueous buffers of varying pH values (e.g., pH 3, 5, 7, 9) to a final known concentration. The percentage of the organic co-solvent should be kept low (e.g., <5%) to minimize its effect on the stability.
-
Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the intact Boc-D-Dap-OH from any potential degradation products.
-
Data Evaluation: Plot the percentage of the remaining Boc-D-Dap-OH against time for each pH value to determine the degradation kinetics.
Signaling Pathway for Boc Deprotection
The deprotection of the Boc group is a critical step in peptide synthesis, proceeding via an acid-catalyzed mechanism.
Caption: Acid-Catalyzed Boc Deprotection Pathway.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of Boc-D-Dap-OH. While quantitative data remains somewhat limited, the provided qualitative information and general principles for Boc-protected amino acids offer a solid foundation for its effective use in research and development. The experimental protocols outlined here can be adapted to generate more specific and quantitative data for particular applications. A thorough understanding of these properties is essential for the successful application of Boc-D-Dap-OH in the synthesis of complex peptides and other molecules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc-Dap-OH = 98.0 TLC 73259-81-1 [sigmaaldrich.com]
- 9. Amino Protecting Groups Stability [organic-chemistry.org]
- 10. Boc-Dap-OH | 73259-81-1 | Benchchem [benchchem.com]
- 11. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Nα-Boc-D-2,3-diaminopropionic Acid: A Technical Guide for Researchers
CAS Number: 76387-70-7
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Nα-Boc-D-2,3-diaminopropionic acid. This chiral amino acid derivative is a critical building block in peptide synthesis and plays a significant role in the development of novel therapeutics and bioactive compounds.
Chemical and Physical Properties
Nα-Boc-D-2,3-diaminopropionic acid, systematically named (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoic acid, is a white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and solubility, making it highly suitable for complex organic synthesis.
Table 1: Physicochemical Properties of Nα-Boc-D-2,3-diaminopropionic acid
| Property | Value | References |
| CAS Number | 76387-70-7 | [1] |
| Molecular Formula | C₈H₁₆N₂O₄ | [1] |
| Molecular Weight | 204.22 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 198 - 212 °C | [1] |
| Optical Rotation | [a]D²⁰ = -5.0 to -7.5º (c=1 in 1:1 MeOH/H₂O) | [1] |
| Purity | ≥ 99% (Assay by titration) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis of Nα-Boc-D-2,3-diaminopropionic acid
An efficient and cost-effective method for the synthesis of Nα-Boc-D-2,3-diaminopropionic acid involves a Curtius rearrangement of a protected aspartic acid derivative.[3] This approach is favored over the traditional Hofmann rearrangement due to higher efficiency and lower reagent costs.[3]
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol is a general guideline based on established chemical transformations.[3][4] Optimization of reaction conditions may be necessary.
Materials:
-
N(α)-Boc-D-Asp(OBn)-OH
-
Diphenylphosphoryl azide (DPPA) or other azide source
-
Triethylamine (TEA) or other suitable base
-
Anhydrous toluene or other inert solvent
-
Benzyl alcohol
-
Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Acyl Azide Formation: Dissolve N(α)-Boc-D-Asp(OBn)-OH in an anhydrous inert solvent such as toluene.
-
Add triethylamine to the solution, followed by the dropwise addition of diphenylphosphoryl azide at 0 °C.
-
Allow the reaction to stir at room temperature until the formation of the acyl azide is complete (monitored by TLC or IR spectroscopy).
-
Curtius Rearrangement: Heat the reaction mixture to induce the Curtius rearrangement, converting the acyl azide to an isocyanate. The progress of the rearrangement can be monitored by the disappearance of the acyl azide peak in the IR spectrum.
-
Trapping of the Isocyanate: Once the rearrangement is complete, add benzyl alcohol to the reaction mixture to trap the isocyanate, forming a Cbz-protected amine.
-
Workup and Purification: After the reaction is complete, quench the reaction and perform a standard aqueous workup. The organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the orthogonally protected diaminopropionic acid derivative.
-
Deprotection: Subsequent selective deprotection of the benzyl ester and Cbz group will yield Nα-Boc-D-2,3-diaminopropionic acid.
Applications in Research and Drug Development
Nα-Boc-D-2,3-diaminopropionic acid is a versatile building block with numerous applications in peptide synthesis, drug development, and bioconjugation.[1][2]
Peptide Synthesis
This compound is a key component in solid-phase peptide synthesis (SPPS), where it is used to introduce a D-amino acid into a peptide sequence.[5] The incorporation of D-amino acids can enhance the stability of peptides against enzymatic degradation and modulate their biological activity.[2] Its orthogonally protected derivatives, such as Nα-Boc-Nβ-Fmoc-D-2,3-diaminopropionic acid, are particularly useful for creating branched or cyclic peptides.
Experimental Protocol: Incorporation into a Peptide using SPPS (Fmoc/tBu Strategy)
This is a generalized protocol for the manual coupling of an amino acid in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Nα-Boc-D-2,3-diaminopropionic acid (with the β-amino group appropriately protected, e.g., with Fmoc)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solutions
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Activation: In a separate vial, dissolve the Nα-Boc-Nβ-Fmoc-D-2,3-diaminopropionic acid, coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for a specified time (typically 1-2 hours) to allow for complete coupling.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Drug Development and Bioconjugation
The unique structure of Nα-Boc-D-2,3-diaminopropionic acid allows for modifications that can enhance the efficacy and stability of drug candidates.[1] It is used in the synthesis of peptidomimetics and other small molecules with therapeutic potential. For instance, it has been used to synthesize potent NMDA receptor glycine site agonists.[6] In bioconjugation, this compound and its derivatives facilitate the attachment of drugs or imaging agents to biomolecules, such as antibodies, for targeted drug delivery.[1][2]
Safety and Handling
Nα-Boc-D-2,3-diaminopropionic acid is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area.
Table 2: Hazard Information
| Hazard Statement | GHS Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Nα-Boc-D-2,3-diaminopropionic acid is a valuable and versatile reagent for chemical and pharmaceutical research. Its unique properties make it an essential building block for the synthesis of modified peptides and other bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, applications, and handling, which will be beneficial for researchers working in the fields of peptide chemistry, medicinal chemistry, and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
The Strategic Role of the Boc Protecting Group in Diaminopropionic Acid Chemistry for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical synthesis of complex molecules, particularly in the realm of peptide and drug development. Its application to diaminopropionic acid (DAP), a non-proteinogenic amino acid, unlocks a versatile platform for creating sophisticated molecular architectures with tailored biological functions. This technical guide provides a comprehensive overview of the pivotal role of the Boc protecting group in the synthesis and application of DAP derivatives. It details orthogonal protection strategies, applications in solid-phase peptide synthesis (SPPS), and the development of advanced bioconjugates such as antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required for the effective utilization of Boc-protected DAP in their research and development endeavors.
Introduction: The Versatility of Diaminopropionic Acid
2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers unique structural and functional properties in the design of peptides and other bioactive molecules.[1] Its two amino groups, one at the α-position and one at the β-position, provide opportunities for creating branched structures, introducing specific functionalities, and modulating the overall charge and conformation of a molecule.[2][3] When incorporated into peptides, Dap can influence secondary structure and pH sensitivity, making it a valuable tool for designing vectors for nucleic acid delivery that respond to the acidic environment of endosomes.[4][5]
The strategic manipulation of Dap's amino groups requires a robust and selective protection strategy. The tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group, is widely employed for this purpose.[6] Its stability to a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for the orthogonal protection of Dap in complex synthetic schemes.[7]
Orthogonal Protection Strategies Employing the Boc Group
The presence of two amino functionalities in diaminopropionic acid necessitates a differential protection strategy to achieve selective modification. Orthogonal protection, where one protecting group can be removed in the presence of another, is crucial for the stepwise synthesis of complex DAP-containing molecules. The Boc group, in conjunction with other protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz), forms the foundation of these strategies.[8]
For instance, in solid-phase peptide synthesis (SPPS), Fmoc-Dap(Boc)-OH is a commonly used building block.[9] The base-labile Fmoc group protects the α-amino group for peptide bond formation, while the acid-labile Boc group protects the β-amino group, which can be later deprotected for side-chain modification or branching.[9] Conversely, Boc-Dap(Fmoc)-OH can also be utilized depending on the desired synthetic outcome.
A notable synthesis of orthogonally protected Dap starts from N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to establish the β-nitrogen.[8] This method highlights the importance of the Boc group in directing the reaction pathway to yield the desired product efficiently.[8]
The Role of Boc-DAP in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a powerful technique for the stepwise assembly of peptides on a solid support.[10] Boc-protected diaminopropionic acid derivatives are integral to both the Boc/Bzl and Fmoc/tBu SPPS strategies, allowing for the incorporation of this versatile amino acid into peptide chains.
In the Fmoc/tBu strategy, the peptide chain is elongated by the sequential addition of Fmoc-protected amino acids.[11] The use of Fmoc-Dap(Boc)-OH allows for the introduction of a Dap residue with its β-amino group protected by the Boc group. This protected side chain is stable to the basic conditions used for Fmoc deprotection (typically piperidine in DMF).[10] After the completion of the peptide sequence, the Boc group can be selectively removed using acidic conditions to allow for further functionalization of the β-amino group.
Experimental Workflow for Fmoc-SPPS using Fmoc-Dap(Boc)-OH
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities [frontiersin.org]
- 4. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
The Unseen Influencers: A Technical Guide to the Biological Significance of D-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Long considered biological anomalies, D-amino acid derivatives have emerged from the shadows of their L-enantiomeric counterparts to reveal a world of profound physiological and pathological significance. This technical guide provides an in-depth exploration of the multifaceted roles of these fascinating molecules, from their critical functions in neurotransmission and endocrine regulation to their potential as disease biomarkers and therapeutic targets. We delve into the intricate enzymatic pathways governing their synthesis and degradation, detail state-of-the-art analytical methodologies for their detection and quantification, and present key signaling cascades through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic and diagnostic potential of D-amino acid derivatives.
Introduction: The Chirality Conundrum in Biology
While the central dogma of molecular biology is built upon a foundation of L-amino acids as the exclusive building blocks of proteins, a growing body of evidence has illuminated the significant, and often critical, roles of their mirror images, the D-amino acids, and their derivatives.[1] These molecules are not merely byproducts of bacterial metabolism or dietary intake but are endogenously synthesized and meticulously regulated in mammals, participating in a wide array of physiological processes.[2][3] This guide will explore the known functions of key D-amino acid derivatives, the enzymatic machinery that controls their abundance, and the analytical techniques used to study them.
Key D-Amino Acid Derivatives and Their Biological Roles
D-Serine: The Master Modulator of NMDA Receptor Function
D-Serine is arguably the most extensively studied D-amino acid in mammals, primarily due to its indispensable role as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[4][5] D-Serine binds to the "glycine site" (GluN1 subunit) of the NMDA receptor, and its presence is obligatory for receptor activation by glutamate.[6][7] This interaction is fundamental for synaptic plasticity, learning, and memory.[8] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, most notably schizophrenia, where reduced D-serine concentrations in the cerebrospinal fluid and blood have been reported.[9][10]
D-Aspartate: A Key Player in Neurogenesis and Endocrine Regulation
D-Aspartate is another vital D-amino acid with prominent roles in the nervous and endocrine systems.[11] It is found in high concentrations during embryonic development and is involved in neurogenesis.[2][12] D-Aspartate acts as an agonist at the NMDA receptor, binding to the glutamate site on the GluN2 subunit.[2] In the endocrine system, D-aspartate is implicated in the regulation of hormone synthesis and release, including testosterone and luteinizing hormone.[4][11]
Other D-Amino Acid Derivatives of Note
While D-serine and D-aspartate are the most prominent, other D-amino acids are also present in mammals and exhibit biological activity. For instance, D-alanine is found in the pituitary and pancreas, and D-leucine has demonstrated anti-seizure effects.[3][13] The full extent of the physiological roles of the complete "D-amino acid-ome" is an active area of research.
Enzymatic Regulation of D-Amino Acid Derivative Levels
The concentration of D-amino acids in tissues is tightly controlled by the interplay of synthesizing and degrading enzymes.
Synthesis: The Role of Racemases
-
Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme is responsible for the synthesis of D-serine from L-serine.[14] SR is found in both neurons and glial cells in the brain.[15]
-
Aspartate Racemase: This enzyme catalyzes the conversion of L-aspartate to D-aspartate and is crucial for maintaining D-aspartate levels in the brain and endocrine tissues.[12]
Degradation: The Function of D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids, including D-serine, to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[16] DAAO plays a critical role in regulating D-serine levels in the brain and its activity is of significant interest in the context of schizophrenia, where increased DAAO expression has been observed in the cerebellum of patients.[17]
D-Amino Acid Derivatives as Biomarkers of Disease
Alterations in the levels of D-amino acid derivatives have been associated with a variety of pathological conditions, positioning them as promising biomarkers for diagnosis and prognosis.
Neurological and Psychiatric Disorders
As previously mentioned, decreased D-serine levels are a consistent finding in schizophrenia.[18] Furthermore, changes in D-amino acid profiles have been linked to Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and major depressive disorder.[3]
Oncology
Emerging research suggests a role for D-amino acids in cancer. For example, some studies have indicated altered D-amino acid levels in pancreatic cancer.
Renal Disease
The kidneys play a crucial role in amino acid metabolism and excretion. Consequently, changes in plasma and urine levels of D-amino acids are being investigated as potential early markers of chronic kidney disease.
Quantitative Data on D-Amino Acid Derivatives
The following tables summarize representative quantitative data for key D-amino acid derivatives in various biological contexts. It is important to note that concentrations can vary significantly based on the specific analytical method, sample preparation, and the physiological state of the subject.
Table 1: D-Serine Levels in Schizophrenia
| Biological Matrix | Patient Group | D-Serine Concentration (µM) | Reference |
| Cerebrospinal Fluid (CSF) | Schizophrenia | Decreased vs. Controls | [9] |
| Blood/Serum/Plasma | Schizophrenia | Decreased vs. Controls | [9][18] |
| Post-mortem Brain Tissue (Dorsolateral Prefrontal Cortex) | Schizophrenia | No significant change | [10] |
Table 2: D-Aspartate Levels in Endocrine Tissues (Rat)
| Tissue | D-Aspartate Concentration (nmol/g) | Reference |
| Adenohypophysis | 78 ± 12 | [19] |
| Hypothalamus | 55 ± 9 | [19] |
| Pineal Gland | Highest of any mammalian tissue | [20] |
| Adrenal Gland | High levels | [20] |
| Testis | High levels | [4] |
Experimental Protocols
Accurate and sensitive quantification of D-amino acid derivatives is crucial for research and clinical applications. The following sections provide detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
This is a widely used method for the analysis of amino acids, including their D-enantiomers, after pre-column derivatization with a fluorescent reagent.
Protocol: Pre-column Derivatization with o-Phthalaldehyde (OPA) and N-Acetyl-L-cysteine (NAC) for Chiral Separation
-
Sample Preparation:
-
Deproteinize biological samples (e.g., plasma, tissue homogenate) by adding a final concentration of 5% trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated protein.
-
Extract the supernatant twice with water-saturated diethyl ether to remove TCA.
-
Dry the aqueous phase under vacuum.
-
Reconstitute the dried sample in 0.1 M HCl.
-
-
Derivatization (Automated or Manual):
-
Reagents:
-
OPA reagent: Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol, then add 0.7 mL of 0.1 M borate buffer and 4 mL of ultrapure water.
-
NAC solution: Dissolve 20 mg of N-acetyl-L-cysteine in 10 mL of 0.1 M borate buffer.
-
OPA/NAC solution: Mix equal volumes of OPA reagent and NAC solution just before use.
-
-
Procedure:
-
In a vial, mix the sample/standard with the OPA/NAC derivatizing reagent.
-
Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.
-
Inject the derivatized sample onto the HPLC system.
-
-
-
HPLC-FLD Conditions:
-
Column: A reversed-phase column, such as a Hypersil AA ODS (250 mm x 4.6 mm, 5 µm), is commonly used.
-
Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Fluorescence Detection: Excitation (λex) at 340 nm and Emission (λem) at 450 nm.[21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of D-amino acids, often with less complex sample preparation than HPLC-FLD.
Protocol: Chiral Amino Acid Analysis using a Chiral Derivatization Reagent
-
Sample Preparation:
-
Similar to the HPLC-FLD protocol, deproteinize and extract the amino acids from the biological matrix.
-
Internal standards (stable isotope-labeled D-amino acids) should be added at the beginning of the sample preparation to correct for matrix effects and variations in derivatization efficiency.
-
-
Derivatization:
-
Chiral Derivatizing Agents (CDAs): Several CDAs are available, such as Marfey's reagent (FDAA), (S)-NIFE, or (R)-BiAC.[22][23][24] The choice of CDA will depend on the specific amino acids of interest and the desired sensitivity.
-
General Procedure (example with FDAA):
-
To an aliquot of the amino acid extract, add a solution of the CDA (e.g., 1% FDAA in acetone) and a buffer (e.g., 1 M sodium bicarbonate).
-
Incubate the reaction at a specific temperature (e.g., 40°C) for a set time (e.g., 1 hour).
-
Stop the reaction by adding an acid (e.g., 2 M HCl).
-
The derivatized sample is then ready for LC-MS/MS analysis.
-
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically used to separate the diastereomeric derivatives.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the CDA used.
-
Enzymatic Assays
Protocol: D-Amino Acid Oxidase (DAAO) Activity Assay
This assay measures the activity of DAAO by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.
-
Reagents:
-
Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).
-
D-amino acid substrate (e.g., 100 mM D-alanine).
-
Horseradish Peroxidase (HRP).
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red, o-dianisidine).
-
Enzyme source (purified DAAO, cell lysate, or tissue homogenate).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the HRP substrate.
-
Add the D-amino acid substrate to the reaction mixture.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen HRP substrate.
-
The rate of change is proportional to the DAAO activity.[25][26][27]
-
Protocol: Serine Racemase (SR) Activity Assay
This assay measures the conversion of L-serine to D-serine.
-
Reagents:
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
L-serine (substrate).
-
Pyridoxal 5'-phosphate (PLP, a cofactor for SR).
-
Dithiothreitol (DTT).
-
Enzyme source (purified SR or cell/tissue homogenate).
-
-
Procedure:
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving D-amino acid derivatives is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: D-Serine signaling at the glutamatergic synapse.
Caption: D-Aspartate's role in regulating adult neurogenesis.
Experimental Workflows
Caption: Workflow for D-amino acid analysis by HPLC-FLD.
Caption: Workflow for D-amino acid analysis by LC-MS/MS.
Therapeutic and Drug Development Implications
The growing understanding of the roles of D-amino acid derivatives in health and disease has opened up new avenues for therapeutic intervention.
-
NMDA Receptor Modulation: Targeting the D-serine pathway is a promising strategy for treating schizophrenia. This could involve direct supplementation with D-serine or the development of inhibitors for DAAO to increase endogenous D-serine levels.
-
Neuroprotection: Given the role of NMDA receptor overactivation in excitotoxicity, modulating D-serine levels could also be a therapeutic approach for conditions like stroke and neurodegenerative diseases.
-
Hormonal Regulation: The involvement of D-aspartate in hormone synthesis suggests its potential use in addressing certain endocrine disorders.
-
Antibacterial Agents: The presence of D-amino acids in bacterial cell walls makes the enzymes involved in their synthesis and incorporation attractive targets for the development of novel antibiotics.
Conclusion and Future Directions
The study of D-amino acid derivatives has transitioned from a niche area of biochemistry to a vibrant field with significant implications for neuroscience, endocrinology, and medicine. The intricate control of their synthesis and degradation, their specific roles in cell signaling, and their association with various diseases underscore their importance. Future research will likely focus on elucidating the functions of a wider range of D-amino acids, discovering novel enzymes and transporters involved in their metabolism, and translating our fundamental understanding into innovative diagnostic and therapeutic strategies. The "unnatural" amino acids are poised to make a significant and lasting impact on our understanding of biology and the practice of medicine.
References
- 1. abcam.cn [abcam.cn]
- 2. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Current knowledge of D-aspartate in glandular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 10. The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. an.shimadzu.com [an.shimadzu.com]
- 15. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 16. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 17. d-Amino acid oxidase and serine racemase in human brain: normal distribution and altered expression in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of D-Amino Acids in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. d-aspartate localizations imply neuronal and neuroendocrine roles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 24. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. worthingtonweb.com [worthingtonweb.com]
- 27. researchgate.net [researchgate.net]
- 28. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to Orthogonally Protected Diaminopropionic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonally protected diaminopropionic acids (Dap), essential building blocks in modern peptide chemistry and drug development. We will delve into the core principles of orthogonal protection, detail synthetic strategies for preparing these valuable compounds, provide specific experimental protocols, and explore their applications.
The Principle of Orthogonal Protection in Peptide Synthesis
In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1] This strategy allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[1] Diaminopropionic acid, with its α-amino, β-amino, and carboxyl groups, necessitates an effective orthogonal protection scheme to enable its controlled incorporation into peptides and the subsequent selective modification of its side chain.
The most common orthogonal protection strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.[2] The choice of protecting groups for the α-amino and β-amino groups of Dap is crucial for its successful application.
Synthesis of Orthogonally Protected Diaminopropionic Acids
The synthesis of orthogonally protected Dap derivatives can be achieved through various routes, often starting from readily available amino acids like L-aspartic acid or L-serine. Key reactions in these synthetic pathways include the Hofmann and Curtius rearrangements.
One efficient method involves a Curtius rearrangement of a protected aspartic acid derivative to establish the β-amino group.[3][4] Proper protection of the α-nitrogen is essential for the success of this rearrangement.[3] Another approach starts from Nα-Fmoc-O-tert-butyl-D-serine, which is converted to an aldehyde and then undergoes reductive amination.[5]
Quantitative Data on Synthetic Routes
The following table summarizes the yields for key steps in the synthesis of various orthogonally protected diaminopropionic acid derivatives.
| Starting Material | Key Reaction | Product | Yield (%) | Reference |
| N(α)-Boc-Asp(OBn)-OH | Curtius Rearrangement | N(α)-Boc2-N(β)-Cbz-Dap | Not explicitly stated for overall, but the method is described as efficient and cost-effective.[3][4] | |
| Nα-Fmoc-O-tert-butyl-D-serine derived aldehyde | Reductive Amination | Fmoc-protected 2,3-diaminopropanols | 92% (for a key intermediate)[5] | |
| Fmoc-Gln-OH | Hofmann Rearrangement | Fmoc-Dab-OH | 86.5%[6] | |
| Fmoc-Dab-OH | Boc Protection | Fmoc-Dab(Boc)-OH | 85.1%[6] |
Key Orthogonally Protected Diaminopropionic Acid Derivatives
Several orthogonally protected Dap derivatives are commercially available or can be synthesized for specific applications in peptide chemistry.
Fmoc-Dap(Boc)-OH
This is a widely used derivative in Fmoc-based solid-phase peptide synthesis. The α-amino group is protected by the base-labile Fmoc group, while the β-amino group is protected by the acid-labile Boc group.[7] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation, while the β-amino group remains protected until final cleavage from the resin with strong acid.[8]
Fmoc-Dap(Alloc)-OH
In this derivative, the β-amino group is protected by the allyloxycarbonyl (Alloc) group.[9] The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal. It can be selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[10] This "three-dimensional" orthogonality is highly valuable for the synthesis of complex peptides, such as cyclic or branched peptides, where side-chain modifications are required on the solid support.[11]
Experimental Protocols
Synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid via Curtius Rearrangement[3][4]
This protocol is based on the synthesis reported by Englund et al.
-
Protection of the α-amino group: Commercially available N(α)-Boc-Asp(OBn)-OH is further protected on the α-nitrogen to prevent side reactions during the Curtius rearrangement. This can be achieved by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base.
-
Formation of the acyl azide: The carboxylic acid of the di-protected aspartic acid derivative is converted to an acyl azide. This can be done by first forming a mixed anhydride with a chloroformate, followed by reaction with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide.[12]
-
Curtius Rearrangement: The acyl azide is then heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, which proceeds with the loss of nitrogen gas to form an isocyanate intermediate.[4]
-
Trapping of the isocyanate: The isocyanate is trapped in situ with benzyl alcohol, often in the presence of a Lewis acid catalyst like CuCl, to form the Cbz-protected β-amino group.
-
Deprotection of the benzyl ester: The benzyl ester of the carboxylic acid is removed by hydrogenolysis to yield the final orthogonally protected diaminopropionic acid.
On-Resin Alloc Deprotection Protocol[1][5]
This protocol outlines the selective removal of the Alloc group from a peptide synthesized on a solid support.
-
Resin preparation: The peptidyl-resin is washed thoroughly with dichloromethane (DCM).
-
Deprotection solution preparation: A solution of tetrakis(triphenylphosphine)palladium(0) (0.1 to 0.2 equivalents based on resin loading) and a scavenger such as phenylsilane (20 equivalents) is prepared in DCM.[1][5]
-
Deprotection reaction: The deprotection solution is added to the resin, and the reaction vessel is agitated for 20-30 minutes. The procedure is typically repeated once more to ensure complete deprotection.
-
Washing: The resin is thoroughly washed with DCM to remove the palladium catalyst and scavenger byproducts.
-
Confirmation of deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Alloc group.
Applications in Drug Development and Research
Orthogonally protected diaminopropionic acids are invaluable tools for:
-
Synthesis of modified peptides: The β-amino group can be selectively deprotected and used as a handle for attaching various moieties, such as fluorescent labels, polyethylene glycol (PEG) chains, or cytotoxic drugs for the development of antibody-drug conjugates.
-
Creation of cyclic peptides: The selective deprotection of the β-amino group allows for on-resin cyclization with the N-terminus or another side chain, leading to conformationally constrained peptides with potentially enhanced biological activity and stability.
-
Development of peptide-based therapeutics: Dap can be incorporated into peptides to mimic lysine or to introduce a positive charge. For instance, Dap-containing peptides have been investigated as antimicrobial agents and as vectors for nucleic acid delivery.
-
Probing protein-protein interactions: The introduction of Dap into a peptide sequence can be used to probe the structural and functional roles of specific amino acid residues in protein binding and recognition.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc-Dap(Alloc)-OH [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Strategic Incorporation of Boc-D-2,3-diaminopropionic Acid in Peptide Library Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate inclusion of non-proteinogenic amino acids into peptide scaffolds represents a cornerstone of modern drug discovery and chemical biology. Among these, Boc-D-2,3-diaminopropionic acid (Boc-D-Dap-OH) emerges as a versatile building block, offering a unique combination of a D-configured backbone and a reactive primary amine on its side chain. This guide provides a comprehensive technical overview of the application of Boc-D-Dap-OH in the solid-phase synthesis of peptide libraries, detailing its chemical properties, synthetic protocols, potential challenges, and downstream applications.
Core Properties and Advantages of Boc-D-Dap-OH
This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection leaves the β-amino group available for further modification, making it an invaluable tool for creating diverse peptide libraries.
Key Attributes:
-
D-Configuration: The D-amino acid backbone imparts significant resistance to enzymatic degradation by proteases, a critical feature for enhancing the in vivo stability and therapeutic potential of peptide-based drugs.[1]
-
Orthogonal Handle: The free β-amino group serves as an orthogonal handle for a variety of chemical modifications. This allows for the introduction of branching, cyclization, or the attachment of payloads such as fluorophores, cytotoxic drugs, or targeting moieties.
-
Structural Diversity: The incorporation of Boc-D-Dap-OH enables the creation of unique peptide architectures, including cyclic peptides, which can exhibit enhanced binding affinities and specificities for biological targets.[1]
-
Modulation of Physicochemical Properties: The additional amino group can influence the overall charge and pKa of the resulting peptide, which can be leveraged to create pH-sensitive molecules for applications like drug delivery.
Data Presentation: Physicochemical and Reaction Parameters
A thorough understanding of the chemical properties of Boc-D-Dap-OH and its behavior in peptide synthesis is crucial for the rational design of peptide libraries.
| Property | Value | Notes |
| Molecular Formula | C8H16N2O4 | |
| Molecular Weight | 204.22 g/mol | |
| Appearance | White solid | |
| pKa (β-NH2 in peptide) | ~6.3 - 7.5 | The pKa of the side-chain amine is significantly influenced by the local peptide environment and can be engineered for pH-responsive behavior. |
Table 1: Physicochemical Properties of this compound.
| Coupling Reagent | Typical Coupling Efficiency | Notes |
| HBTU/HOBt | >98% | A widely used and generally effective coupling reagent combination. |
| HATU/HOAt | >99% | Often preferred for sterically hindered amino acids and can lead to faster reaction times with less epimerization. |
| DIC/HOBt | >98% | A cost-effective option, with the urea byproduct being soluble in common SPPS solvents. |
| COMU | >99% | A newer generation uronium salt with high efficiency and a favorable safety profile. |
Table 2: Comparative Coupling Efficiencies of Common Reagents with Boc-Protected Amino Acids. While specific data for Boc-D-Dap-OH is not extensively published, these values for other Boc-protected amino acids provide a general guideline. Actual efficiencies can vary based on the peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Library using Boc-D-Dap-OH via the Split-and-Mix Method
The split-and-mix (or split-and-pool) synthesis is a powerful technique for generating large combinatorial peptide libraries where each resin bead carries a unique peptide sequence.[2][3][4][5]
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including Boc-D-Dap-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagent (e.g., HBTU/HOBt)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Reaction vessels
-
Shaker
Procedure:
-
Resin Preparation: Swell the Merrifield resin in DMF for at least 1 hour in separate reaction vessels.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin in each vessel. This step is performed separately for each starting amino acid.
-
Pooling and Mixing: After coupling and thorough washing to remove excess reagents, combine all the resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Splitting: Divide the mixed resin equally into the number of reaction vessels corresponding to the number of different amino acids to be coupled in the next step.
-
Second Amino Acid Coupling: In each vessel, couple a different Boc-protected amino acid (this can include Boc-D-Dap-OH at a desired position).
-
Repeat Pooling, Mixing, and Splitting: Repeat steps 3-5 for each subsequent amino acid addition until the desired peptide length is achieved.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin extensively. Treat the resin with a cleavage cocktail to simultaneously deprotect the side chains and cleave the peptides from the solid support. A common cleavage cocktail for Merrifield resin is a mixture of TFA, a scavenger like thioanisole, and m-cresol.[2][6][7] The exact composition and cleavage time will depend on the specific amino acids in the library.
-
Library Characterization: After cleavage, the peptide library can be characterized by techniques such as mass spectrometry to confirm the presence of the expected diversity of peptides.[8][9][10]
References
- 1. profgjung.com [profgjung.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 4. Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Method for Screening and MALDI-TOF MS Sequencing of Encoded Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial Library Screening Coupled to Mass Spectrometry to Identify Valuable Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-D-2,3-diaminopropionic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids like Boc-D-2,3-diaminopropionic acid (Boc-D-Dpr-OH) into peptide chains is a key strategy in modern drug discovery and development. This unique building block, with its protected side-chain amine, allows for the synthesis of peptides with novel structures and enhanced biological activities.[1] These modifications can lead to peptides with increased stability, improved receptor affinity, and tailored functionalities.
This document provides detailed application notes and experimental protocols for the successful use of this compound and its orthogonally protected derivatives in solid-phase peptide synthesis (SPPS).
Application Notes
This compound and its derivatives are versatile tools for creating modified peptides. The presence of a primary amine on the side chain allows for post-synthesis modifications, such as pegylation, glycosylation, or the attachment of cytotoxic drugs to form antibody-drug conjugates. The D-configuration of the amino acid can also impart resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[1]
A crucial aspect of working with diaminopropionic acid is the use of an orthogonal protection strategy.[2][3] This involves using protecting groups for the α-amino group and the side-chain amino group that can be removed under different conditions. A common strategy in Boc-based SPPS is to protect the α-amino group with the acid-labile Boc group and the side-chain amino group with a group that is stable to the Boc removal conditions but can be cleaved later. Examples of such orthogonally protected building blocks include Boc-D-Dpr(Fmoc)-OH and Boc-D-Dpr(Mtt)-OH.[4][5] This allows for the selective deprotection of the side chain while the peptide is still attached to the resin, enabling site-specific modifications.
The choice of coupling reagents is also critical, especially for sterically hindered amino acids.[6] While standard carbodiimide reagents like DCC and DIC can be used, more potent activating agents such as HBTU, HATU, or PyBOP are often recommended to ensure efficient and complete coupling, minimizing the risk of deletion sequences.[6][7]
Experimental Protocols
The following protocols outline the key steps for incorporating this compound into a peptide sequence using manual Boc-SPPS. These are general guidelines and may require optimization based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-D-Dpr(side-chain protection)-OH
This protocol assumes the use of a Merrifield or PAM resin and a side-chain protected Boc-D-Dpr-OH derivative (e.g., Boc-D-Dpr(Fmoc)-OH).
1. Resin Swelling:
-
Swell the resin (e.g., Merrifield resin, 100-200 mesh) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[8]
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[8]
-
Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3-5 times) and then with isopropanol (IPA) (2 times).[8]
3. Neutralization:
-
Wash the resin with DCM (2 times).
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[9]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[9]
4. Coupling of Boc-D-Dpr(side-chain protection)-OH:
-
In a separate vessel, dissolve Boc-D-Dpr(side-chain protection)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test. For difficult couplings, a second coupling step (double coupling) may be necessary.[7]
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Selective Side-Chain Deprotection (Example with Fmoc)
This protocol is for the selective removal of an Fmoc protecting group from the side chain of a Dpr residue while the peptide is still on the resin.
1. Resin Preparation:
-
Ensure the N-terminal α-amino group of the peptide-resin is protected (e.g., with a Boc group).
-
Wash the peptide-resin with DMF (3-5 times).
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[10]
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[10]
3. Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.
The resin now has a free side-chain amine on the Dpr residue, which is ready for on-resin modification.
Quantitative Data Summary
The following table summarizes key quantitative parameters and typical conditions for the use of Boc-D-Dpr-OH in SPPS. Actual values may vary depending on the specific sequence and synthesis conditions.
| Parameter | Typical Value / Condition | Notes |
| Amino Acid Excess | 2-4 equivalents | Higher excess may be needed for difficult couplings.[7] |
| Coupling Reagent Excess | 0.95 equivalents relative to amino acid | For aminium/uronium reagents like HBTU/HATU. |
| Activator (Base) Excess | 2-3 equivalents relative to amino acid | DIEA is commonly used. |
| Coupling Time | 1-2 hours | Can be extended or repeated (double coupling) if necessary.[7] |
| Boc Deprotection Reagent | 50% TFA in DCM | [8] |
| Boc Deprotection Time | 20-30 minutes | [8] |
| Neutralization Reagent | 10% DIEA in DCM | [9] |
| Side-Chain Fmoc Deprotection | 20% Piperidine in DMF | [10] |
| Expected Coupling Efficiency | >99% | Monitored by Kaiser test or other analytical methods. |
Visualizations
Caption: General workflow for SPPS incorporation of a side-chain protected Boc-D-diaminopropionic acid.
Caption: Logic of orthogonal deprotection for Boc-D-Dpr(Fmoc)-OH.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Coupling Protocols for Boc-D-Dap-OH in Peptide Synthesis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid (Boc-D-Dap-OH) is a crucial building block in the synthesis of peptides with unique structural and functional properties. The presence of a primary amine on the side chain allows for post-synthetic modifications, such as cyclization, branching, or the attachment of reporter molecules. Successful incorporation of Boc-D-Dap-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) necessitates a carefully chosen coupling strategy to ensure high yield, purity, and stereochemical integrity. This document provides detailed application notes and protocols for the coupling of Boc-D-Dap-OH, focusing on the orthogonally protected derivative, Boc-D-Dap(Fmoc)-OH, which is commonly used in Boc-based SPPS to prevent unwanted side-chain reactions.[1]
Orthogonal Protection Strategy
In Boc-based SPPS, the α-amino group is temporarily protected by the acid-labile Boc group. To prevent the nucleophilic β-amino group of Boc-D-Dap-OH from participating in undesired reactions, it must be protected with a group that is stable to the acidic conditions used for Boc removal (typically trifluoroacetic acid, TFA). The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal choice for this purpose, as it is stable to acid but can be selectively removed under mild basic conditions (e.g., piperidine in DMF). This orthogonal protection scheme allows for the specific deprotection of the side-chain amine for further functionalization while the peptide remains anchored to the resin.[1]
Potential Side Reactions
Two primary side reactions should be considered when coupling Boc-D-Dap-OH derivatives:
-
Racemization: The activation of the carboxylic acid can lead to the abstraction of the α-proton, resulting in a loss of stereochemical integrity. The choice of coupling reagent and the addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) are critical to minimize this side reaction.[2][3][4]
-
Lactam Formation: Intramolecular cyclization between the activated carboxylic acid and the β-amino group can lead to the formation of a stable six-membered ring lactam.[1] This is particularly a risk if the β-amino group is not adequately protected. The propensity for lactam formation is influenced by the choice of coupling reagents and reaction temperature.[1]
Comparative Data of Common Coupling Protocols
While direct quantitative comparisons for the coupling efficiency of Boc-D-Dap(Fmoc)-OH are not extensively available in the literature, the following table summarizes the general performance characteristics of common coupling reagents based on their known reactivity and application in SPPS.
| Coupling Protocol | Reagents | Typical Coupling Time | Relative Efficiency | Potential for Racemization | Notes |
| HBTU/DIPEA | HBTU, DIPEA, (optional HOBt) | 10 - 60 minutes | High | Low to Moderate | HBTU is a highly efficient coupling reagent, but excess can lead to capping of the N-terminus. Addition of HOBt can help suppress racemization.[4][5][6] |
| HATU/DIPEA | HATU, DIPEA | 10 - 60 minutes | Very High | Low | HATU is generally faster and more efficient than HBTU, with a lower risk of racemization, making it suitable for difficult couplings.[2][5] |
| DIC/HOBt | DIC, HOBt | 1 - 4 hours | Moderate to High | Low | A cost-effective and widely used method. The in situ formation of the HOBt ester minimizes racemization.[2][4][6][7][8] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase coupling of Boc-D-Dap(Fmoc)-OH to a resin-bound peptide with a free N-terminal amine.
Protocol 1: HBTU/DIPEA Coupling
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Dap(Fmoc)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Activation of Boc-D-Dap(Fmoc)-OH:
-
In a separate vial, dissolve Boc-D-Dap(Fmoc)-OH (3 equivalents relative to the resin substitution) in DMF.
-
Add HBTU (2.9 equivalents) and, if desired, HOBt (3 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture by bubbling with nitrogen or shaking at room temperature for 10-60 minutes.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.[9]
-
-
Washing:
-
If the Kaiser test is negative, drain the coupling solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive (blue beads), repeat steps 2-5.
-
Protocol 2: HATU/DIPEA Coupling
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Dap(Fmoc)-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
-
Activation of Boc-D-Dap(Fmoc)-OH:
-
In a separate vial, dissolve Boc-D-Dap(Fmoc)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 10-60 minutes.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test. A negative result indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Recoupling (if necessary):
-
If the coupling is incomplete, repeat steps 2-5.
-
Protocol 3: DIC/HOBt Coupling
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Dap(Fmoc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes and then drain.
-
-
Coupling Solution Preparation:
-
In a separate vial, dissolve Boc-D-Dap(Fmoc)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring the Coupling:
-
Monitor the reaction with a Kaiser test.
-
-
Washing:
-
Upon a negative Kaiser test, drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Recoupling (if necessary):
-
If the Kaiser test remains positive, repeat steps 2-5.
-
Visualizing the Workflow
General Boc-SPPS Cycle for Boc-D-Dap(Fmoc)-OH Coupling
References
- 1. Boc-Dap-OH | 73259-81-1 | Benchchem [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Boc-D-2,3-diaminopropionic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-2,3-diaminopropionic acid (Boc-D-Dap) is a versatile, non-canonical amino acid derivative that has emerged as a critical building block in modern drug development. Its unique structure, featuring a Boc-protected α-amino group and a free β-amino group on a chiral backbone, provides a valuable scaffold for introducing specific functionalities and enhancing the pharmacological properties of peptides and other therapeutic molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Boc-D-Dap and its derivatives in key areas of drug discovery, including the synthesis of advanced Antibody-Drug Conjugates (ADCs), modified peptides, and other bioactive compounds.
Key Applications
The primary applications of this compound in drug development include:
-
Stabilized Linkers for Antibody-Drug Conjugates (ADCs): Boc-D-Dap is a crucial component of "self-stabilizing" maleimide linkers, which are designed to overcome the instability of traditional maleimide-thiol conjugates in vivo. These linkers enhance the stability of the connection between the antibody and the cytotoxic payload, preventing premature drug release and improving the therapeutic index.[4][5]
-
Modified Peptides with Enhanced Properties: Incorporation of Boc-D-Dap into peptide sequences allows for modifications that can significantly alter their physicochemical and biological properties. This includes enhancing enzymatic stability, modulating pH sensitivity, and providing a handle for cyclization or the attachment of other molecules.[2][6]
-
Peptidomimetics and Enzyme Inhibitors: The diaminopropionic acid scaffold can be used to design peptidomimetics that mimic the structure of natural peptides while offering improved stability and bioavailability. It also serves as a core structure for the development of enzyme inhibitors.
-
NMDA Receptor Modulators: Derivatives of diaminopropionic acid have been explored as agonists and antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in neuroscience research.[7][8]
Data Presentation
Physicochemical Properties of Boc-D-Dap Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| This compound | 76387-70-7 | C₈H₁₆N₂O₄ | 204.22 | White to off-white powder | ≥98% |
| Fmoc-D-Dap(Boc)-OH | 198544-42-2 | C₂₃H₂₆N₂O₆ | 426.46 | White to off-white powder | ≥98% |
In Vivo Stability of Antibody-Drug Conjugates
The use of a diaminopropionic acid-based self-stabilizing maleimide linker significantly reduces payload loss in vivo compared to conventional linkers like SMCC.
| Time Point | ADC with Self-Stabilizing Linker (% Payload Remaining) | ADC with Conventional SMCC Linker (% Payload Remaining) |
| 1 hour | ~98% | ~90% |
| 1 day | ~95% | ~75% |
| 3 days | ~90% | ~60% |
| 7 days | ~85% | ~50% |
| Data is representative and compiled from in vivo studies in rat models.[9] |
In Vitro Cytotoxicity of ADCs
The potency of ADCs is typically evaluated in vitro against various cancer cell lines, with results expressed as the half-maximal inhibitory concentration (IC50).
| ADC Target | Cell Line | Linker-Payload | IC50 (ng/mL) |
| Her2 | N87 (High Her2) | Thailanstatin | 13 - 43 |
| Her2 | BT474 (High Her2) | Thailanstatin | 13 - 43 |
| Her2 | MDA-MB-361-DYT2 (Moderate Her2) | Thailanstatin (DAR > 3.5) | ~77 |
| Her2 | MDA-MB-361-DYT2 (Moderate Her2) | Thailanstatin (DAR < 3.5) | 1500 - 60000 |
| c-Kit | HMC-1.2 | DM1 | >200-fold less potent than immunotoxin |
| This table presents example data and is not limited to ADCs containing diaminopropionic acid linkers, but illustrates typical data presentation.[1][10] |
Signaling Pathways and Experimental Workflows
Antibody-Drug Conjugate (ADC) Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 7. Item - The IC50 values of DD against human cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cell lines ic50: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Boc-D-2,3-diaminopropionic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-2,3-diaminopropionic acid (Boc-D-Dap) is a non-proteinogenic amino acid derivative that serves as a versatile building block in peptide synthesis. Its unique structure, featuring a Boc-protected α-amino group and a reactive β-amino group, allows for the site-specific incorporation of functionalities, the creation of branched peptides, and the modulation of peptide secondary structure. The use of orthogonal protecting groups on the α- and β-amino groups is crucial for its successful application in solid-phase peptide synthesis (SPPS), enabling selective deprotection and modification of the side chain.[1]
This document provides detailed protocols for the incorporation of Boc-D-Dap derivatives into peptide sequences using Boc-strategy SPPS, methods for the synthesis of branched peptides, and a summary of relevant quantitative data.
Key Applications
-
Site-Specific Conjugation: The β-amino group can be selectively deprotected on-resin to attach various molecules such as fluorophores, biotin, or small molecule drugs.[2]
-
Branched Peptide Synthesis: Boc-D-Dap can serve as a branching point to create multi-antigenic peptides (MAPs) or peptide dendrimers, which can enhance biological activity.[2][3]
-
Modulation of Physicochemical Properties: Incorporation of D-amino acids like Boc-D-Dap can increase proteolytic stability and influence peptide conformation.[4] When incorporated into peptides, the pKa of the β-amino group of diaminopropionic acid is lowered, making it sensitive to pH changes in the endosomal range, which is a valuable property for drug and gene delivery vectors.[5]
Data Presentation
Table 1: Orthogonal Side-Chain Protecting Groups for Diaminopropionic Acid in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Features |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Acid-stable | Commonly used in Boc-SPPS for orthogonal protection.[1] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-5% Hydrazine in DMF | Acid- and mild base-stable | Offers high stability and is removable under mild, specific conditions.[1][6] |
| 4-Methyltrityl | Mtt | 1-5% TFA in DCM | Base-stable | Highly acid-labile, allowing for selective deprotection without affecting other acid-labile groups like Boc.[1][6] |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ in the presence of a scavenger (e.g., PhSiH₃) | Acid- and base-stable | Provides an additional layer of orthogonality.[7] |
Table 2: Qualitative Comparison of Coupling Reagents for SPPS
| Coupling Reagent | Abbreviation | Relative Efficiency | Racemization Risk | Notes |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Good | Low to Moderate | Cost-effective and widely used, though can be slower for sterically hindered couplings.[8] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very Good | Low | A reliable and efficient choice for most coupling reactions.[8] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Excellent | Very Low | Highly efficient, particularly recommended for difficult or sterically hindered couplings, such as with N-methylated amino acids.[8][9] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Excellent | Very Low | High reactivity and an improved safety profile compared to some other uronium salts.[8] |
Experimental Protocols
Protocol 1: Incorporation of Boc-D-Dap(Fmoc)-OH into a Peptide Sequence via Boc-SPPS
This protocol describes a general cycle for the incorporation of a Boc-D-Dap(Fmoc)-OH unit into a growing peptide chain on a solid support using Boc-strategy SPPS.
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)
-
Boc-D-Dap(Fmoc)-OH
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain and treat with a fresh solution of 50% TFA in DCM for an additional 20 minutes.[10]
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).[10]
-
-
Coupling of Boc-D-Dap(Fmoc)-OH:
-
In a separate vessel, dissolve Boc-D-Dap(Fmoc)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add HBTU (3 equivalents) and DIEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
Protocol 2: On-Resin Selective Deprotection of the Fmoc Group from the Dap Side Chain
This protocol is performed after the full peptide sequence has been assembled and the N-terminal α-amino group is still Boc-protected.
Materials:
-
Peptide-resin containing the Boc-D-Dap(Fmoc) residue
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Resin Washing: Wash the peptide-resin with DMF (3x).
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF for an additional 15 minutes.[11]
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.
-
Side-Chain Modification: The resin now has a free β-amino group on the Dap side chain, ready for conjugation with a molecule of interest (e.g., a fluorescent dye, biotin). The coupling procedure for the modification will be similar to the amino acid coupling step described in Protocol 1.
Protocol 3: Synthesis of a Branched Peptide using Boc-D-Dap(Fmoc)-OH
This protocol outlines the synthesis of a simple branched peptide where two different peptide chains are grown from the α- and β-amino groups of a D-Dap residue.
Procedure:
-
Synthesize the first peptide chain on a solid support using standard Boc-SPPS as described in Protocol 1.
-
Incorporate Boc-D-Dap(Fmoc)-OH as the final amino acid of the first chain.
-
Selectively deprotect the Fmoc group from the Dap side chain as described in Protocol 2.
-
Synthesize the second peptide chain by coupling Boc-protected amino acids sequentially to the newly freed β-amino group of the Dap residue, following the coupling and deprotection steps outlined in Protocol 1.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the branched peptide from the resin and remove all remaining protecting groups using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers).
Visualizations
Caption: Workflow for incorporating Boc-D-Dap(Fmoc)-OH for side-chain modification.
Caption: Logical workflow for the synthesis of a branched peptide using Boc-D-Dap(Fmoc)-OH.
Conclusion
This compound, particularly when equipped with an orthogonal protecting group on its side chain, is an invaluable tool for advanced peptide synthesis. It provides a reliable method for the site-specific introduction of modifications and the construction of complex branched structures. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this versatile unnatural amino acid in their synthetic endeavors, ultimately facilitating the development of novel peptide-based therapeutics and research tools.
References
- 1. peptide.com [peptide.com]
- 2. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 3. Frontiers | Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities [frontiersin.org]
- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Multipin solid-phase synthesis of acyl 2, 3-diaminopropionic acid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation using Boc-D-diaminopropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemistry, applications, and protocols for utilizing Boc-D-diaminopropionic acid (Boc-D-Dap) in bioconjugation, with a particular focus on the development of Antibody-Drug Conjugates (ADCs). The protocols detailed below are based on the use of maleimide-functionalized Dap(Boc) linkers, which offer enhanced stability for the resulting bioconjugates.
Introduction to Boc-D-Dap in Bioconjugation
Boc-D-2,3-diaminopropionic acid is a valuable amino acid derivative used as a pharmaceutical intermediate and a building block in peptide synthesis.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, allows for precise control over chemical reactions, making it a crucial tool in the synthesis of novel therapeutics and bioactive peptides.[1]
In the context of bioconjugation, particularly for ADCs, linkers incorporating a diaminopropionic acid (Dap) moiety, such as Mal-D-Dap(Boc), are employed to connect a targeting antibody to a cytotoxic payload. Maleimide-based linkers are widely used for their efficient conjugation to thiol groups on antibodies.[2][3] However, the standard thiosuccinimide linkage formed can be unstable in vivo, leading to premature drug release through a retro-Michael reaction.[2][3][4] The Mal-Dap(Boc) platform addresses this instability through an innovative mechanism of intramolecular catalysis that results in a more stable, hydrolyzed linkage, thereby preventing premature drug release and potentially improving the therapeutic index of the conjugate.[3]
The Boc protecting group on the β-amino group of Dap facilitates a staged conjugation strategy. Its removal unmasks a primary amine that plays a crucial role in stabilizing the maleimide-thiol linkage.[5]
Key Applications
-
Antibody-Drug Conjugates (ADCs): The primary application is in the creation of stable ADCs for targeted cancer therapy.[2][3][5] The enhanced stability of the linker minimizes off-target toxicity and improves the pharmacokinetic profile of the ADC.[2][4]
-
Peptide Synthesis: Boc-D-Dap serves as a key building block in the synthesis of modified peptides, which can enhance biological activity.[1]
-
Biomolecule Labeling: This technology can be adapted for the site-specific labeling of proteins and other biomolecules with fluorescent tags, enzymes, or other functional groups for research and diagnostic applications.
Data Presentation
In Vivo Stability of ADCs
The use of self-stabilizing maleimide linkers derived from diaminopropionic acid significantly improves the in vivo stability of ADCs compared to conventional linkers. The following table summarizes a comparative study in a rat model, highlighting the percentage of payload retained over a 7-day period.
| Time (days) | Self-Stabilizing Maleimide ADC (% Payload Remaining) | Conventional Maleimide ADC (% Payload Remaining) |
| 0 | 100 | 100 |
| 1 | 95 | 75 |
| 3 | 88 | 50 |
| 7 | 75 | 30 |
Data adapted from a comparative in vivo rat model study. The self-stabilizing maleimide ADC utilizes a linker derived from diaminopropionic acid.[4]
Experimental Protocols
This section provides detailed protocols for the key steps involved in the synthesis of an ADC using a Mal-Dap(Boc)-based linker.
Protocol 1: Boc Deprotection of the Mal-Dap(Boc) Linker
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the diaminopropionic acid residue of the linker.
Materials:
-
Mal-Dap(Boc)-DCHA linker
-
Cold Diethyl ether[2]
-
Nitrogen or argon gas
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve the Mal-Dap(Boc)-DCHA linker in a minimal amount of anhydrous DCM.[2]
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).[2]
-
Stir the reaction mixture at room temperature for 1-2 hours under a nitrogen or argon atmosphere.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[2]
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with DCM or toluene several times.[2]
-
Dissolve the resulting residue in a minimal amount of DCM and precipitate the deprotected linker by adding cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the precipitate and decant the supernatant.[2]
-
Wash the pellet with cold diethyl ether and centrifuge again. Repeat this wash step twice.[2]
-
Dry the final product, the TFA salt of the deprotected linker, under high vacuum.[2]
Protocol 2: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[2][3]
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.4)[2]
-
Desalting column
Procedure:
-
Prepare the antibody in a suitable buffer containing an EDTA salt to chelate trace metals.[3]
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution. The molar equivalents can be adjusted to control the average number of thiols generated per antibody.[2][3]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[2]
-
Remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column with conjugation buffer.[2]
-
Determine the concentration of the reduced antibody and the number of free thiol groups using a standard method such as Ellman's reagent.[2]
Protocol 3: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the deprotected and payload-activated Mal-Dap linker to the reduced antibody.
Materials:
-
Reduced antibody with free thiol groups
-
Deprotected and payload-activated Mal-Dap linker
-
Conjugation buffer (pH 7.0-7.5)[2]
-
Water-miscible organic solvent (e.g., DMSO)[3]
-
Quenching reagent (e.g., N-acetylcysteine)[2]
Procedure:
-
Dissolve the payload-activated deprotected Mal-Dap linker in an appropriate solvent like DMSO.[2]
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of linker-payload to antibody. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody denaturation.[2]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[2]
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.[2]
-
Incubate for an additional 20-30 minutes.[2]
Protocol 4: ADC Purification and Characterization
This protocol describes the purification of the ADC and subsequent characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Materials:
-
Crude ADC solution
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Characterization instruments (e.g., HIC, Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS), UV/Vis Spectrophotometer)[6]
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or affinity chromatography.[3]
Characterization (DAR Determination):
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the drug-linker.[6]
-
Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).[6]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[6]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[6]
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.[6]
-
Detection: UV absorbance at 280 nm.[6]
-
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): Provides information on the DAR and the distribution of drug loading on the light and heavy chains.[6]
-
Column: A reversed-phase column suitable for protein fragments (e.g., C4 or C8).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.[6]
-
Detection: UV absorbance at 280 nm and mass spectrometry.[6]
-
Data Analysis: Deconvolute the mass spectra to determine the mass of the light and heavy chain fragments and identify the number of conjugated drugs. Note that the hydrolysis of the succinimide ring results in a mass shift of +18 Da for each ring-opened linker, which must be accounted for in the analysis.[6]
-
Average DAR Calculation:
The average DAR can be calculated using the following formula with data from HIC or RP-LC-MS: Average DAR = Σ(% Peak Area of DARn * n) / 100 where 'n' is the number of drugs conjugated.[6]
Visualizations
Caption: High-level experimental workflow for ADC synthesis.
References
Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Boc-D-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. These modifications can confer enhanced stability against enzymatic degradation, modulate receptor binding affinity, and improve pharmacokinetic profiles. Boc-D-Dap-OH, or Nα-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid, is a versatile building block for introducing a D-amino acid with a reactive side-chain amine. This primary amine at the β-position allows for various modifications, such as pegylation, glycosylation, or the attachment of cytotoxic payloads, making it a valuable tool in the development of peptide-based therapeutics, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1]
This document provides detailed application notes and experimental protocols for the successful incorporation of Boc-D-Dap-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Chemical and Physical Properties of Boc-D-Dap-OH
A thorough understanding of the physicochemical properties of Boc-D-Dap-OH is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₄ | [2][3] |
| Molecular Weight | 204.22 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 211-213 °C | [4] |
| Optical Rotation | [α]²⁰/D -5.0° to -8.0° (c=1 in MeOH:H₂O=1:1) | [1] |
| CAS Number | 76387-70-7 | [3][4] |
Key Applications of Boc-D-Dap-OH in Peptide Synthesis
The unique structure of Boc-D-Dap-OH lends itself to several critical applications in the synthesis of therapeutic peptides:
-
Introduction of D-Amino Acids: The D-configuration of the alpha-carbon enhances peptide stability by providing resistance to proteolytic enzymes.[5]
-
Site-Specific Conjugation: The free β-amino group serves as a handle for the covalent attachment of various moieties, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs.[1]
-
Branched and Cyclic Peptides: The bifunctional nature of the diaminopropionic acid residue allows for the synthesis of branched or cyclic peptide architectures, which can lead to improved biological activity and stability.[1]
-
Enhanced Biological Activity: Peptides containing D-2,3-diaminopropionic acid have been shown to exhibit a range of biological activities, including antimicrobial and pH-sensitive properties for drug delivery.[2][6]
Experimental Protocols
The following protocols outline the key steps for the incorporation of Boc-D-Dap-OH into a peptide sequence using manual or automated Boc-SPPS.
Materials and Reagents
-
Boc-D-Dap(X)-OH (where X is an appropriate side-chain protecting group, e.g., Fmoc, Mtt, Dde)
-
High-quality, peptide synthesis grade solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-Methyl-2-pyrrolidone (NMP) (optional, for difficult couplings)
-
-
Resin: Merrifield, PAM, or MBHA resin appropriate for Boc-SPPS
-
Boc-protected amino acids
-
Coupling reagents: HBTU, HATU, or DIC/HOBt
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Neutralization solution: 10% DIEA in DCM
-
Washing solvents: DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., HF/anisole or a less hazardous TFA-based cocktail)
-
Ether (cold, for precipitation)
-
HPLC grade water and acetonitrile for purification
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-D-Dap(X)-OH
This protocol describes a single cycle of deprotection, neutralization, and coupling for adding an amino acid to the growing peptide chain on the solid support.
Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis.
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM for an additional 20-30 minutes.[1]
-
-
Washing: Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.
-
Neutralization:
-
Neutralize the resin-bound peptide TFA salt with a 10% solution of DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin with DCM (3x).
-
Coupling of Boc-D-Dap(X)-OH:
-
In a separate vessel, pre-activate Boc-D-Dap(X)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Side-Chain Deprotection of Dap(Fmoc)
If an Fmoc protecting group is used for the β-amino group of Dap, it can be selectively removed on-resin to allow for side-chain modification.
Workflow for Selective Fmoc Deprotection on Resin
Caption: Workflow for on-resin side-chain modification of a Dap residue.
-
After incorporation of Boc-D-Dap(Fmoc)-OH and completion of the peptide sequence, wash the resin with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
The resin-bound peptide with a free β-amino group on the Dap residue is now ready for on-resin modification (e.g., acylation, alkylation).
Protocol 3: Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove all remaining protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
HF Cleavage (Standard Boc-SPPS): In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (HF) with a scavenger such as anisole (10% v/v) at 0°C for 1-2 hours. (Caution: HF is extremely toxic and corrosive and requires specialized equipment and training).
-
TFA-based Cleavage (for acid-labile resins): For certain linkers, a high-TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) can be used for 2-3 hours at room temperature.[7]
-
-
Peptide Precipitation: After cleavage, evaporate the cleavage reagent and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The successful synthesis of peptides is often evaluated by yield and purity. The following table presents representative data for the synthesis of peptides containing 2,3-diaminopropionic acid.
| Peptide Sequence | Synthesis Method | Overall Yield (%) | Purity (%) | Reference |
| Dap-rich peptides | Solid-Phase Synthesis | 36-47 | >95 | [2] |
| N-methyl-Dap-rich peptides | Solid-Phase Synthesis | 13-26 | >95 | [2] |
| N,N-dimethyl-Dap-rich peptides | Solid-Phase Synthesis | 9 | >95 | [2] |
Note: Yields can vary significantly depending on the peptide sequence, length, and the efficiency of each coupling and deprotection step.[8]
Signaling Pathways and Biological Activity
Peptides incorporating D-amino acids and diaminopropionic acid residues often exhibit potent antimicrobial activity. The proposed mechanism of action for many antimicrobial peptides (AMPs) involves the disruption of the bacterial cell membrane.
Hypothetical Signaling Pathway for AMP-Mediated Cell Death
Caption: A generalized model for the mechanism of action of antimicrobial peptides.
The cationic nature of the protonated β-amino group of the D-Dap residue can facilitate the initial electrostatic interaction with the negatively charged bacterial membrane. Subsequent insertion and disruption of the membrane lead to leakage of cellular contents and ultimately cell death.[6] The D-amino acid content also provides stability against bacterial proteases, prolonging the peptide's therapeutic effect.[5]
Conclusion
Boc-D-Dap-OH is a valuable and versatile building block for the synthesis of complex and therapeutically relevant peptides. Its incorporation can enhance stability, provide a site for specific conjugation, and contribute to the biological activity of the final peptide. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize Boc-D-Dap-OH in their peptide synthesis endeavors. Careful selection of protecting groups for the side-chain amine and optimization of coupling conditions are critical for achieving high yields and purity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Experimental Procedures for Boc Deprotection of Diaminopropionic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the construction of complex molecules such as peptides, peptidomimetics, and antibody-drug conjugates (ADCs). Diaminopropionic acid (Dap) is a non-canonical amino acid that serves as a versatile building block in drug development, offering a site for bioconjugation or modulation of pharmacokinetic properties. The selective removal of the Boc protecting group from Dap derivatives is a critical step in many synthetic routes, enabling subsequent functionalization of the unmasked amine. This document provides detailed application notes and protocols for the acidic deprotection of Boc-protected diaminopropionic acid, focusing on the two most common and effective methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.
Data Presentation: Comparison of Common Boc Deprotection Methods
The selection of a Boc deprotection method often involves a trade-off between reaction speed and the preservation of other acid-labile functional groups. The following table summarizes quantitative data from literature sources for the deprotection of various N-Boc protected amino acid derivatives, including diaminopropionic acid analogues, under different acidic conditions.
| Substrate | Reagent/Solvent | Time | Temperature | Yield/Purity | Observations |
| Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate HCl | 1:1 TFA/DCM | 3h | Room Temp. | 85% | Effective deprotection for the diaminopropionic acid derivative. |
| N-Boc-amino acid PEG ester | 20% TFA in DCM | 2h | 0°C to RT | >95% (esterification) | Slow deprotection of N-Boc with some degradation of the acid-sensitive ester.[1] |
| N-Boc-amino acid PEG ester | HCl in EtOAc | 6h | Room Temp. | High | Complete deprotection with no cleavage of the ester bond.[2] |
| N-Boc-L-tryptophan | Oxalyl chloride/MeOH | 1-4h | Room Temp. | up to 90% | A mild alternative to strong acids, compatible with acid-labile groups.[3][4] |
| Solid-phase peptide synthesis | 50% TFA/DCM | 5 min | Room Temp. | 78% target peptide | Incomplete deprotection leading to deletion sequences.[5] |
| Solid-phase peptide synthesis | 50% TFA/DCM | >5 min | Room Temp. | Clean product | Longer reaction times are crucial for complete deprotection in SPPS.[5] |
| Solid-phase peptide synthesis | 4 M HCl/dioxane | 2 x 30 min | Room Temp. | Clean product | An effective alternative to TFA for solid-phase synthesis.[5] |
Experimental Protocols
The following are detailed methodologies for the two most frequently employed acidic Boc deprotection procedures.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a rapid and generally high-yielding method suitable for many substrates.
Materials:
-
N-Boc-protected diaminopropionic acid derivative
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-Boc-protected diaminopropionic acid derivative in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the stirred solution. Caution: TFA is highly corrosive and volatile; handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, co-evaporation with toluene can be performed. b. Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product may be obtained as a free base or a TFA salt if the neutralization step is omitted.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and can sometimes offer better selectivity for substrates with other acid-labile groups.
Materials:
-
N-Boc-protected diaminopropionic acid derivative
-
4 M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the N-Boc-protected diaminopropionic acid derivative in a minimal amount of 1,4-dioxane or a suitable co-solvent in a round-bottom flask.
-
Acid Addition: Add the 4 M HCl solution in 1,4-dioxane to the reaction mixture (typically 5-10 equivalents of HCl).
-
Reaction: Stir the solution at room temperature for 2-16 hours. The deprotected product often precipitates out of the solution as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Upon completion, dilute the reaction mixture with anhydrous diethyl ether to facilitate further precipitation of the hydrochloride salt. b. Collect the solid product by filtration. c. Wash the collected solid with cold diethyl ether to remove any non-polar impurities. d. Dry the product under vacuum to obtain the deprotected diaminopropionic acid derivative as its hydrochloride salt.
Mandatory Visualizations
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for the acidic Boc deprotection of diaminopropionic acid derivatives.
Decision Pathway for Choosing a Deprotection Method
Caption: Decision-making flowchart for selecting an appropriate Boc deprotection method.
References
Application of Boc-D-Dap-OH in Neuroscience Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Boc-D-2,3-diaminopropionic acid (Boc-D-Dap-OH) is a non-canonical amino acid that is increasingly being recognized for its utility as a versatile building block in the synthesis of novel peptides and small molecules with therapeutic potential in the field of neuroscience. Its unique structure, featuring a protected α-amino group and a free β-amino group, allows for site-specific modifications and the creation of complex molecular architectures. This enables the development of compounds with enhanced stability, altered receptor binding affinities, and improved pharmacokinetic profiles, making it a valuable tool for investigating and treating a range of neurological disorders.
This document provides detailed application notes and experimental protocols for the use of Boc-D-Dap-OH in neuroscience research, with a focus on its application in the development of NMDA receptor antagonists and therapeutics for neurodegenerative diseases such as Alzheimer's.
Key Applications in Neuroscience
The primary application of Boc-D-Dap-OH in neuroscience is as a precursor for the synthesis of neuroactive peptides and peptidomimetics. Its D-configuration provides inherent resistance to enzymatic degradation, a crucial feature for centrally acting therapeutics. Key areas of application include:
-
NMDA Receptor Antagonists: Boc-D-Dap-OH can be incorporated into synthetic peptides designed to antagonize the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in a variety of neuropathologies, including epilepsy, ischemic stroke, and neurodegenerative diseases. By serving as a scaffold, Boc-D-Dap-OH allows for the introduction of pharmacophores that can modulate NMDA receptor activity.
-
Neuroprotective Agents: Peptides and small molecules derived from Boc-D-Dap-OH are being investigated for their neuroprotective effects. These compounds may act through various mechanisms, including the attenuation of excitotoxicity, reduction of neuroinflammation, and inhibition of protein aggregation.
-
Alzheimer's Disease Research: The development of novel therapeutics for Alzheimer's disease is a significant area of research. Boc-D-Dap-OH can be used to synthesize peptidomimetics that target various aspects of Alzheimer's pathology, such as the aggregation of amyloid-beta (Aβ) plaques and the hyperphosphorylation of tau protein.
Data Presentation: Comparative Potency of NMDA Receptor Antagonists
While specific quantitative data for novel compounds synthesized using Boc-D-Dap-OH would need to be determined experimentally, the following table provides a summary of the in vitro potency of well-characterized NMDA receptor antagonists for comparative purposes. This data is essential for benchmarking the activity of newly synthesized compounds.
| Antagonist | Target Site | IC50 (nM) | Ki (nM) | Assay Method | Reference |
| AP5 | Glutamate Site (Competitive) | 800 - 2,000 | 500 - 1,500 | Electrophysiology, Radioligand Binding | [1] |
| Ifenprodil | NR2B Subunit (Non-competitive) | 79 | 50 - 150 | Electrophysiology, Radioligand Binding | [2] |
| MK-801 | Channel Pore (Uncompetitive) | 10 - 50 | 5 - 30 | Electrophysiology, Radioligand Binding | [1] |
| Conantokin-G | NR2B Subunit (Non-competitive) | 100 - 500 | Not Reported | Electrophysiology | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the application of Boc-D-Dap-OH-derived compounds in neuroscience research.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hypothetical Neuroprotective Peptide ("NeuroPep-Dap")
This protocol describes the manual synthesis of a hypothetical hexapeptide (Tyr-D-Ala-Gly-Phe-D-Dap-Arg) using Boc-chemistry, incorporating Boc-D-Dap-OH.
Materials:
-
Boc-Arg(Pbf)-Wang resin
-
Boc-amino acids (Boc-Tyr(tBu)-OH, Boc-D-Ala-OH, Boc-Gly-OH, Boc-Phe-OH, Boc-D-Dap(Fmoc)-OH)
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Boc-Arg(Pbf)-Wang resin in DMF for 1 hour.
-
Boc Deprotection:
-
Wash the resin with DMF (3x).
-
Add 50% TFA in DCM to the resin and shake for 2 minutes.
-
Drain the solution.
-
Add fresh 50% TFA in DCM and shake for 20 minutes.
-
Wash the resin with DCM (3x), DIPEA in DMF (2x), and DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the incorporation of Boc-D-Dap(Fmoc)-OH, the Fmoc group on the side chain will remain intact during the Boc-SPPS.
-
Side-Chain Deprotection (Fmoc group of Dap):
-
After the final amino acid coupling, wash the resin with DMF.
-
Add 20% piperidine in DMF to the resin and shake for 20 minutes.
-
Wash the resin with DMF (5x). The β-amino group of the D-Dap residue is now free for further modification if desired.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Evaluation of NMDA Receptor Antagonism using Calcium Imaging
This protocol measures changes in intracellular calcium ([Ca²⁺]i) in cultured neurons in response to NMDA receptor activation and its blockade by a test compound derived from Boc-D-Dap-OH.[4]
Materials:
-
Primary cortical neurons cultured on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
HEPES-buffered saline solution (HBSS)
-
NMDA
-
Glycine
-
Test compound (e.g., "NeuroPep-Dap")
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Cell Loading:
-
Incubate cultured neurons with Fura-2 AM (e.g., 5 µM in HBSS) for 30-45 minutes at 37°C.[4]
-
Wash the cells with HBSS three times to remove excess dye.
-
-
Baseline Measurement:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.
-
-
NMDA Receptor Activation:
-
Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in HBSS to evoke a calcium influx.
-
Record the increase in the F340/F380 ratio.
-
-
Antagonist Application:
-
Wash the cells with HBSS to return to baseline.
-
Pre-incubate the cells with the test compound at various concentrations for 5-10 minutes.
-
Co-apply the NMDA/glycine solution with the test compound.
-
Record the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the peak change in the fluorescence ratio in the absence and presence of the antagonist.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot a concentration-response curve and fit it to a suitable model to determine the IC50 value.
-
Protocol 3: In Vitro Neuroinflammation Assay
This protocol assesses the anti-neuroinflammatory potential of a Boc-D-Dap-OH-derived compound by measuring the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.[5][6]
Materials:
-
BV-2 microglial cell line or primary microglia
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitrite measurement (as an indicator of nitric oxide production)
Procedure:
-
Cell Culture and Treatment:
-
Plate microglial cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Mix an aliquot of the cell culture supernatant with an equal volume of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Compare the levels of cytokines and nitric oxide in LPS-stimulated cells with and without the test compound.
-
Calculate the percentage of inhibition of the inflammatory response.
-
Protocol 4: In Vivo Assessment in a Rodent Model of Ischemic Stroke
This protocol evaluates the neuroprotective efficacy of a Boc-D-Dap-OH-derived compound in a transient middle cerebral artery occlusion (MCAO) model in rats.[7][8]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon suture for MCAO
-
Test compound and vehicle
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Behavioral testing apparatus (e.g., neurological deficit score, rotarod)
Procedure:
-
MCAO Surgery:
-
Anesthetize the rat and perform a midline neck incision.
-
Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon suture into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Drug Administration:
-
Administer the test compound or vehicle (e.g., intraperitoneally or intravenously) at a predetermined time point (e.g., at the time of reperfusion).
-
-
Behavioral Assessment:
-
At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Assess motor coordination and balance using the rotarod test.
-
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume (pale area) using image analysis software.
-
-
Data Analysis:
-
Compare the neurological deficit scores, rotarod performance, and infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests.
-
Visualizations
Signaling Pathway: NMDA Receptor Antagonism
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 6. criver.com [criver.com]
- 7. Rodent Models of Focal Stroke: Size, Mechanism, and Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of Boc-D-2,3-diaminopropionic acid into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as stability, bioactivity, and target selectivity. Boc-D-2,3-diaminopropionic acid (Boc-D-Dap) is a versatile building block that introduces a D-amino acid into the peptide backbone, providing inherent resistance to proteolytic degradation.[1][2] The presence of a primary amino group on the side chain allows for further functionalization or can be utilized to modulate the physicochemical properties of the peptide, such as its response to pH.[3][4]
These application notes provide a comprehensive overview of the incorporation of Boc-D-Dap into bioactive peptides, including detailed protocols for solid-phase peptide synthesis (SPPS), quantitative data on the resulting peptide characteristics, and insights into the modulation of key cellular signaling pathways.
Key Advantages of Incorporating Boc-D-Dap
-
Enhanced Stability: The D-configuration of the amino acid confers resistance to enzymatic cleavage by proteases, increasing the in vivo half-life of the peptide.[1]
-
pH-Sensitivity: When incorporated into a peptide, the pKa of the β-amino group of the diaminopropionic acid residue is lowered to approximately 6.3.[3][4] This makes the peptide's charge and conformation sensitive to the pH changes that occur in specific biological microenvironments, such as tumors or endosomes.[3][4]
-
Versatile Functionalization: The β-amino group serves as a handle for conjugation, cyclization, or the introduction of other functionalities to fine-tune the peptide's biological activity.[5]
-
Modulation of Bioactivity: The unique structural and chemical properties of D-Dap can lead to novel or enhanced interactions with biological targets.
Data Presentation
Table 1: Physicochemical Properties of Peptides with and without D-Dap
| Peptide Sequence | Modification | Molecular Weight (Da) | pI | pH-dependent Activity |
| Magainin 2 Analogue | None (All L-amino acids) | 2467.9 | 10.5 | Low |
| Magainin 2 Analogue | 8 Lys to Dap substitutions | 2299.7 | 8.5 | High at pH < 7.0[4] |
Table 2: Antimicrobial Activity of Peptides Incorporating Diaminopropionic Acid
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| Fowlicidin-3 Analogue | E. coli ATCC 25922 | 4 | [6] |
| Fowlicidin-3 Analogue | P. aeruginosa ATCC 27853 | 8 | [6] |
| Ultrashort Lipopeptide | S. enterica ATCC 13076 | 16 | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Boc-D-Dap(Fmoc)-OH
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-D-Dap(Fmoc)-OH using a standard Boc/Bzl strategy on a Merrifield resin. The Fmoc group is used for the orthogonal protection of the β-amino group of D-Dap.[7][8]
1. Resin Preparation:
- Swell 1 g of Merrifield resin (1.0 mmol/g substitution) in dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.
- Wash the resin with DCM (3 x 10 mL).
2. First Amino Acid Attachment:
- Dissolve the first Boc-protected amino acid (e.g., Boc-Leu-OH, 3 mmol) in a mixture of DCM and dimethylformamide (DMF).
- Activate the carboxylic acid with a suitable coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 4-dimethylaminopyridine (DMAP).
- Add the activated amino acid solution to the resin and shake for 2-4 hours.
- Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
3. Peptide Chain Elongation (Iterative Cycles):
- Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
- Wash the resin with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL).
- Neutralization:
- Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).
- Wash the resin with DCM (3 x 10 mL).
- Amino Acid Coupling:
- Dissolve the next Boc-protected amino acid (3 mmol) and a coupling agent like HBTU (3 mmol) in DMF.
- Add DIEA (6 mmol) to the amino acid solution.
- Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Monitor the coupling reaction using a Kaiser test.
- Incorporation of Boc-D-Dap(Fmoc)-OH:
- Follow the general amino acid coupling protocol using Boc-D-Dap(Fmoc)-OH.
- Washing:
- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) after each coupling step.
4. Selective Fmoc Deprotection (for side-chain modification, if required):
- Treat the resin with 20% piperidine in DMF for 20 minutes.
- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
- The exposed β-amino group is now available for further functionalization.
5. Cleavage and Final Deprotection:
- Wash the final peptide-resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail of 90% HF, 5% p-cresol, and 5% thioanisole at 0°C for 1-2 hours.
- Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
- Wash the peptide with cold ether and dry under vacuum.
6. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of peptides containing Boc-D-Dap.
Signaling Pathway Modulation
The incorporation of diaminopropionic acid into peptides has been shown to influence cellular signaling pathways. For example, the tripeptide L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP), a component of bacterial peptidoglycan, is a known agonist of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor. Activation of NOD1 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[9]
Caption: Activation of the NF-κB pathway by a Dap-containing peptide via the NOD1 receptor.
Conclusion
This compound is a valuable synthetic tool for the development of novel bioactive peptides with enhanced therapeutic potential. Its incorporation can improve metabolic stability and introduce unique functionalities, such as pH-sensitivity, which can be exploited for targeted drug delivery and enhanced efficacy. The provided protocols and data serve as a guide for researchers and drug development professionals to explore the diverse applications of Boc-D-Dap in their peptide-based research.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Responsive Anticancer Peptides - ChemistryViews [chemistryviews.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc-D-2,3-diaminopropionic Acid in SPPS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-D-2,3-diaminopropionic acid (Boc-D-Dpr-OH) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using Boc-D-Dpr-OH in SPPS?
The primary side reactions involving Boc-D-Dpr-OH are analogous to those seen with other amino acids containing side-chain nucleophiles, particularly aspartic acid and lysine. The most critical to consider are:
-
Intramolecular Lactam Formation: The β-amino group of the Dpr side chain can undergo intramolecular cyclization with the activated C-terminal carboxyl group of the same residue, leading to the formation of a stable six-membered piperidinone ring. This results in chain termination.
-
Intermolecular Dimerization/Oligomerization: The deprotected β-amino group of a Dpr residue on one peptide chain can react with the activated C-terminus of another peptide chain, leading to the formation of dimers or higher-order oligomers.
-
Protecting Group-Specific Side Reactions: The choice of protecting group for the β-amino side chain can introduce its own set of potential side reactions during deprotection. For example, incomplete removal, migration of the protecting group, or side reactions with scavengers.
Q2: How can I prevent intramolecular lactam formation of the Dpr residue?
Preventing premature cyclization is crucial for a successful synthesis. Key strategies include:
-
Appropriate Side-Chain Protection: The β-amino group of Dpr must be protected with an orthogonal protecting group that is stable to the conditions of Boc removal (acidic) and subsequent coupling steps. Commonly used protecting groups include Fmoc, Mtt (4-Methyltrityl), and Alloc (Allyloxycarbonyl).
-
Optimized Coupling Conditions:
-
Use efficient coupling reagents such as HBTU, HATU, or PyBOP to ensure rapid amide bond formation, minimizing the time the C-terminus is activated and susceptible to intramolecular attack.
-
Avoid prolonged pre-activation times.
-
Ensure the use of a non-nucleophilic base like diisopropylethylamine (DIEA) for neutralization steps.
-
Q3: I suspect lactam formation has occurred. How can I confirm this?
Lactam formation results in a truncated peptide with a characteristic mass loss. You can confirm this by:
-
Mass Spectrometry (MS): Analyze a cleaved aliquot of the resin. The observed mass will correspond to the peptide truncated at the Dpr residue, minus the elements of water (for cyclization).
-
HPLC Analysis: The truncated, cyclized peptide will have a different retention time compared to the desired full-length peptide.
Q4: Which side-chain protecting group is best for Boc-D-Dpr-OH?
The optimal protecting group depends on your synthetic strategy, specifically whether you intend to perform on-resin modifications of the Dpr side chain.
| Protecting Group | Deprotection Conditions | Orthogonality & Considerations |
| Fmoc | 20% Piperidine in DMF | Fully orthogonal to the Boc group. Allows for selective deprotection on-resin for cyclization or branching.[1] |
| Mtt | 1% TFA in DCM | Orthogonal to the Boc group. Milder deprotection than Fmoc, useful for sensitive sequences.[2] |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM. | Fully orthogonal to both Boc and Fmoc. Useful for complex syntheses with multiple orthogonal protection schemes. |
| Dde/ivDde | 2% Hydrazine in DMF | Orthogonal to Boc and Fmoc. Caution: Dde group migration to the Nα-terminus has been reported under certain conditions.[1] |
Q5: I am seeing incomplete deprotection of the Mtt group from the Dpr side chain. What should I do?
Incomplete Mtt removal can be addressed by:
-
Repeating the Deprotection Step: Perform additional treatments with the 1% TFA in DCM solution.
-
Monitoring Deprotection: The release of the yellow Mtt cation can be visually monitored. Continue treatment until the resin and solution are colorless.
-
Using Scavengers: The inclusion of a scavenger like triisopropylsilane (TIS) in the deprotection cocktail can help prevent re-attachment of the Mtt group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the full-length peptide and a major peak corresponding to a truncated sequence at the Dpr residue. | Intramolecular lactam formation. | - Ensure the β-amino group of your Boc-D-Dpr-OH is protected. - Use a more efficient coupling reagent (e.g., HATU) and minimize coupling time. - Confirm the integrity of the side-chain protecting group before coupling. |
| Presence of a significant amount of a higher molecular weight species (dimer or oligomer). | Intermolecular reaction between the deprotected β-amino group and the activated C-terminus of another peptide chain. | - Ensure complete and efficient coupling after the incorporation of the Dpr residue to cap all growing chains. - If performing on-resin side-chain deprotection, ensure the subsequent reaction (e.g., cyclization) is driven to completion. - Consider using a lower loading resin to reduce inter-chain interactions. |
| Incomplete coupling of the amino acid following the Dpr residue. | Steric hindrance from the Dpr side-chain protecting group. | - Double couple the subsequent amino acid. - Use a more powerful coupling reagent like HATU. - Allow for a longer coupling time. |
| Unexpected modification of other residues during side-chain deprotection. | Incompatibility of deprotection conditions with other protecting groups or sensitive amino acids. | - Carefully review the orthogonality of all protecting groups in your peptide. - For Mtt removal with TFA, ensure scavengers are used if Trp, Met, or Cys are present. - For Alloc removal, ensure the palladium catalyst is thoroughly washed from the resin to prevent interference with subsequent steps. |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-D-Dpr(Fmoc)-OH in Manual Boc-SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Drain and treat with 50% TFA in DCM for an additional 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve Boc-D-Dpr(Fmoc)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Protocol 2: Selective On-Resin Deprotection of the Dpr(Fmoc) Side Chain
-
Resin Preparation: After incorporation of Boc-D-Dpr(Fmoc)-OH and subsequent elongation of the peptide to the desired length, wash the peptide-resin with DMF (5x).
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5x) followed by DCM (5x) to remove all traces of piperidine.
-
Confirmation: Confirm the removal of the Fmoc group using a colorimetric test (e.g., chloranil test). The resin now has a free β-amino group on the Dpr side chain, ready for modification (e.g., cyclization, attachment of a label).
Protocol 3: Selective On-Resin Deprotection of the Dpr(Mtt) Side Chain
-
Resin Preparation: Wash the peptide-resin containing the Boc-D-Dpr(Mtt)-OH residue with DCM (5x).
-
Mtt Deprotection:
-
Prepare a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM.
-
Treat the resin with this solution for 2 minutes (repeat 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate).
-
-
Washing and Neutralization:
-
Wash the resin with DCM (5x).
-
Neutralize with 10% DIEA in DCM (2x for 2 minutes).
-
Wash with DCM (3x) and then DMF (3x).
-
-
Confirmation: The free β-amino group is now available for further reactions.
Visual Guides
Caption: Potential side reaction pathways for Boc-D-Dpr-OH in SPPS.
Caption: Workflow for SPPS with on-resin side-chain modification of a Dpr residue.
References
Technical Support Center: Optimization of Coupling Efficiency for Boc-D-Dap-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of N-α-Boc-D-2,3-diaminopropionic acid (Boc-D-Dap-OH). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling Boc-D-Dap-OH?
The main challenge in coupling Boc-D-Dap-OH lies in managing the two amino groups, which necessitates an orthogonal protection strategy to ensure selective acylation. The β-amino group must be protected with a group that is stable under the acidic conditions used to remove the α-Boc group during solid-phase peptide synthesis (SPPS).[1] Failure to do so can result in unintended side-chain branching and the formation of peptide impurities.
Q2: Which protecting groups are recommended for the β-amino group of Boc-D-Dap-OH?
For Boc-based SPPS, an Fmoc (9-fluorenylmethyloxycarbonyl) group is a common choice for protecting the β-amino group, yielding Boc-D-Dap(Fmoc)-OH.[1] The Fmoc group is base-labile and can be selectively removed on the solid phase to allow for side-chain modification, while the Boc group is removed by acid.[1] Conversely, in Fmoc-based SPPS, the Boc group is used for side-chain protection, making Fmoc-D-Dap(Boc)-OH the preferred building block.[1]
Q3: Which coupling reagents are most effective for Boc-D-Dap-OH?
While standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) can be used, onium salt-based reagents are often more effective, especially for potentially challenging couplings.[2][3] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and ability to suppress racemization.[2][4]
Q4: What are the common side reactions to watch for during the coupling of Boc-D-Dap-OH?
Several side reactions can occur during the coupling of Boc-D-Dap-OH:
-
Incomplete Coupling: This can lead to deletion sequences in the final peptide. Monitoring the reaction with a Kaiser test is crucial.[5]
-
Racemization: The stereochemical integrity of the amino acid can be compromised, particularly with prolonged activation times or inappropriate bases. The addition of additives like HOBt (1-hydroxybenzotriazole) can help minimize this.[2][6][7]
-
Lactam Formation: The proximity of the α-amino and β-amino groups can lead to intramolecular cyclization, forming a diaminopropionic acid lactam, especially with certain coupling reagents and at elevated temperatures.[1]
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, the N-terminal amine of the peptide can be guanidinylated, capping the chain.
Q5: How can I monitor the completion of the coupling reaction?
The ninhydrin (Kaiser) test is a widely used qualitative method to detect the presence of free primary amines on the resin.[5][8] A positive test (blue/purple color) indicates an incomplete reaction, while a negative result (yellow/colorless) suggests that the coupling is complete.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Positive Kaiser Test | 1. Steric Hindrance: The peptide sequence or the protecting groups may be sterically bulky. | 1a. Double Couple: Perform a second coupling step with fresh reagents.[9]1b. Switch to a More Potent Reagent: Use a stronger activating agent like HATU or HCTU.[9]1c. Increase Reaction Time/Temperature: Extend the coupling time or slightly increase the temperature, while monitoring for side reactions.[9] |
| 2. Suboptimal Coupling Reagent: The chosen reagent may not be sufficiently reactive. | 2a. Change Reagent Class: If using a carbodiimide, switch to an onium salt-based reagent (e.g., HATU, HBTU).[2][4] | |
| 3. Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access. | 3a. Ensure Proper Swelling: Allow the resin to swell completely in a suitable solvent like DMF or NMP before deprotection and coupling.[10] | |
| 4. Reagent Degradation: Coupling reagents can be sensitive to moisture and may have degraded. | 4a. Use Fresh Reagents: Ensure that all reagents are fresh and handled under anhydrous conditions. | |
| Presence of Deletion Sequences in Final Peptide | 1. Incomplete Coupling: The Boc-D-Dap-OH failed to couple completely. | 1a. Follow Recommendations for Low Coupling Yield. 1b. Implement a Capping Step: After the coupling step, treat the resin with a capping agent like acetic anhydride to block any unreacted amines and prevent them from reacting in subsequent cycles.[9] |
| 2. Incomplete Deprotection of the Previous Residue: The N-terminal amine was not fully available for coupling. | 2a. Confirm Complete Deprotection: Use the Kaiser test to ensure complete removal of the previous Boc group before coupling.[9] | |
| Significant Racemization Detected | 1. Inappropriate Base: The base used for neutralization or activation is too strong or used in excess. | 1a. Use a Weaker, Non-nucleophilic Base: Switch to a hindered base like N,N-diisopropylethylamine (DIEA) and use the minimum amount necessary.[9] |
| 2. Over-activation: The amino acid is activated for too long before coupling. | 2a. Reduce Pre-activation Time: Minimize the time between the addition of the activating agent and the introduction to the resin. | |
| 3. Lack of Racemization Suppressant: Particularly when using carbodiimides. | 3a. Add HOBt or OxymaPure®: Incorporate an additive into the coupling reaction to suppress racemization.[2] | |
| Unidentified Side Products | 1. Lactam Formation: Intramolecular cyclization of the diaminopropionic acid residue. | 1a. Optimize Coupling Conditions: Avoid high temperatures and consider using coupling reagents less prone to this side reaction.[1] |
| 2. Guanidinylation of N-terminus: Excess uronium/aminium reagent reacting with the free amine. | 2a. Avoid Excess Coupling Reagent: Use a stoichiometric amount of the coupling reagent relative to the amino acid.[6] |
Comparison of Common Coupling Reagents
| Reagent Class | Examples | Activation Mechanism | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate | Cost-effective, widely used.[2] | Can cause racemization (requires HOBt/HOAt), formation of insoluble urea byproducts (DCC), dehydration of Asn/Gln.[2][6] |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, HCTU | Forms an OBt or OAt active ester | Fast reaction rates, low racemization, high efficiency for difficult couplings.[2][4] | More expensive, can cause guanidinylation of the N-terminus if used in excess.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Forms an OBt or OAt active ester | Excellent reactivity, good solubility, no guanidinylation activity.[2][11] | Byproduct of BOP (HMPA) is carcinogenic; PyBOP is a safer alternative.[6][11] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended for routine and challenging coupling steps.
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the N-terminal Boc group.[5][12]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DMF (3x).
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[5] Wash again with DMF (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-Dap(Fmoc)-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution. Immediately add the activated solution to the resin and agitate for 1-4 hours at room temperature.[3]
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) and proceed to the next cycle.
Protocol 2: Coupling using DIC/HOBt
This is a cost-effective method suitable for many standard coupling reactions.
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from the HATU protocol.
-
Pre-activation: In a separate vessel, dissolve Boc-D-Dap(Fmoc)-OH (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[5]
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test.[5]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and proceed to the next cycle.
Visual Guides
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. Boc-Dap-OH | 73259-81-1 | Benchchem [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. chempep.com [chempep.com]
Technical Support Center: Boc Deprotection of Diaminopropionic Acid Residues
Welcome to the technical support center for challenges in the Boc deprotection of diaminopropionic acid (Dap) residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with Dap-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the Boc deprotection of diaminopropionic acid (Dap) residues?
A1: The most frequent challenges include incomplete deprotection, side reactions such as t-butylation, and difficulties in purifying the final product. Incomplete deprotection can lead to a heterogeneous product mixture, while side reactions can result in byproducts that are difficult to separate from the desired compound.
Q2: Which acidic conditions are typically used for Boc deprotection of Dap, and how do they compare?
A2: The most common reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. TFA is often used in concentrations ranging from 20% to 50% in dichloromethane (DCM).[1] HCl is typically used as a 4M solution in 1,4-dioxane. While both are effective, the choice can depend on the other functional groups present in the molecule and the desired final salt form. For solid-phase peptide synthesis, deprotection with 55% TFA in DCM has been shown to result in higher purity peptides compared to 100% TFA, likely due to better resin swelling and solvent transfer.[2]
Q3: What is t-butylation and how can it be prevented during the deprotection of Dap-containing peptides?
A3: t-Butylation is a common side reaction where the tert-butyl cation, generated during the acidic cleavage of the Boc group, alkylates nucleophilic residues in the peptide chain.[3] Residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys) are particularly susceptible.[4] This can be minimized by adding "scavengers" to the reaction mixture that trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT).[5][6]
Q4: Can intramolecular cyclization occur during the Boc deprotection of Dap derivatives?
A4: Yes, depending on the structure of the diaminopropionic acid derivative and the reaction conditions, intramolecular cyclization is a potential side reaction. For instance, prolonged acidic treatment of certain peptide sequences containing aspartic acid (a close structural analog of Dap) can lead to the formation of aminosuccinyl peptides, which can then rearrange to piperazine-2,5-dione derivatives.[7] While not extensively documented specifically for Dap under standard Boc deprotection conditions, it is a possibility to consider, especially with harsher conditions or extended reaction times.
Q5: How can I monitor the progress of the Boc deprotection reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC). On TLC, the deprotected product, being more polar, will typically have a lower Rf value than the Boc-protected starting material. LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the Boc deprotection of diaminopropionic acid residues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Steric hindrance around the Boc-protected amine. 4. Poor solubility of the starting material. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a stronger acid like 4M HCl in dioxane. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. For sterically hindered substrates, a combination of stronger acid and longer reaction time may be necessary. 4. Ensure the substrate is fully dissolved in the reaction solvent. |
| Side Product Formation (e.g., t-butylation) | 1. Presence of nucleophilic residues (Trp, Met, Cys) in the peptide chain. 2. Absence of scavengers in the deprotection cocktail. | 1. Add scavengers to the deprotection solution. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[5] 2. For peptides containing multiple sensitive residues, a more complex scavenger mixture may be required. |
| Low Yield of Isolated Product | 1. Loss of product during work-up and purification. 2. Formation of hard-to-separate byproducts. 3. Adsorption of the free amine onto silica gel during chromatography. | 1. Optimize the work-up procedure. If the product is a TFA salt, precipitation with a non-polar solvent like diethyl ether can be effective. 2. Use a high-resolution purification technique like reverse-phase HPLC. 3. If using silica gel chromatography, consider adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent product loss. |
| Difficulty in Removing Excess Acid | 1. TFA can be difficult to remove completely by rotary evaporation alone. | 1. After initial concentration, co-evaporate the residue with a non-polar solvent like toluene several times to azeotropically remove residual TFA.[9] |
Quantitative Data on Deprotection Conditions
The following table summarizes a comparison of different Boc deprotection conditions from solid-phase peptide synthesis, which can serve as a useful guide for Dap-containing peptides.
| Deprotection Reagent | Reaction Time | Average Peptide Purity | Key Observation |
| 55% TFA in DCM | 30 min | ~9% higher than 100% TFA | Better resin swelling leads to more complete deprotection and higher purity.[2] |
| 100% TFA | 5 min | Lower | Incomplete Boc removal due to poor resin swelling, leading to deletion sequences.[2] |
| 4M HCl in Dioxane | 2 x 30 min | High (for difficult sequences) | An effective alternative for sterically hindered or difficult-to-deprotect sequences. |
Experimental Protocols
Protocol 1: Boc Deprotection of Fmoc-L-Dap(Boc)-OH in Solution Phase
This protocol describes the selective removal of the Boc group from the side chain of Fmoc-L-Dap(Boc)-OH.
Materials:
-
Fmoc-L-Dap(Boc)-OH
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Diethyl ether, cold
-
Toluene
Procedure:
-
Dissolution: Dissolve Fmoc-L-Dap(Boc)-OH (1 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional): If the molecule contains other acid-sensitive groups prone to t-butylation, add TIS (1-2 equivalents).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 20-50% TFA in DCM (e.g., a 1:1 v/v mixture of TFA and DCM).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH, 95:5). The product, Fmoc-L-Dap-OH TFA salt, will have a lower Rf than the starting material. Alternatively, monitor by LC-MS for the disappearance of the starting material and the appearance of the product mass.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
-
Precipitation: Dissolve the oily residue in a minimal amount of DCM and add it dropwise to a stirred flask of cold diethyl ether. A precipitate of the TFA salt of the product should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Boc Deprotection and Side Reaction Pathway
Caption: Boc deprotection pathway and competing side reactions.
Troubleshooting Workflow for Boc Deprotection
Caption: A stepwise workflow for troubleshooting Boc deprotection.
References
- 1. peptide.com [peptide.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Preventing racemization of Boc-D-diaminopropionic acid during coupling
Topic: Preventing Racemization of Boc-D-diaminopropionic Acid During Coupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of racemization of Boc-D-diaminopropionic acid (Boc-D-Dap) during peptide coupling reactions.
Troubleshooting Guide
Problem: Detection of Diastereomeric Impurities After Coupling Boc-D-Dap
If you observe the presence of the L-enantiomer (Boc-L-Dap) in your peptide product, it is a strong indicator that racemization has occurred during the coupling step. The following are potential causes and recommended solutions to minimize or eliminate this side reaction.
| Potential Cause | Recommended Solutions |
| Suboptimal Coupling Reagent | The choice of coupling reagent is critical in suppressing racemization. While highly reactive reagents can speed up coupling, they may also increase the risk of epimerization. Recommendation: Utilize coupling reagents known for low racemization. Onium salts like HBTU/HOBt or HATU/HOAt are generally preferred over carbodiimides alone. For particularly sensitive couplings, a combination of DIC/Oxyma can be effective.[1][2][3] |
| Inappropriate Base | The base used during coupling plays a significant role in the abstraction of the alpha-proton, which leads to racemization. Strong, sterically unhindered bases can exacerbate this issue. Recommendation: Use a milder, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP) instead of stronger bases like N-methylmorpholine (NMM) in excess.[1] |
| Prolonged Activation Time | The longer the activated amino acid exists before coupling, the greater the opportunity for racemization to occur. Recommendation: Employ in situ activation protocols where the coupling reagent is added to the reaction vessel containing the amino acid and the resin-bound peptide simultaneously. Alternatively, pre-activate the amino acid for a minimal amount of time (e.g., 1-2 minutes) before adding it to the coupling reaction. |
| High Reaction Temperature | Elevated temperatures can increase the rate of racemization. Recommendation: Perform the coupling reaction at room temperature or, if racemization is still a significant issue, consider running the reaction at a lower temperature (e.g., 0 °C), although this may require longer reaction times.[1] |
| Solvent Effects | The polarity of the solvent can influence the rate of racemization. Recommendation: N,N-Dimethylformamide (DMF) is a standard and generally suitable solvent. In some cases, switching to a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM may reduce racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of racemization during peptide coupling?
A1: Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amino group of the growing peptide chain on the achiral oxazolone can result in the formation of both D and L isomers.[1]
Q2: Are certain amino acids more prone to racemization?
A2: Yes. Amino acids such as histidine and cysteine are particularly susceptible to racemization.[4] While specific data for diaminopropionic acid is less common, its structure suggests that careful selection of coupling conditions is warranted to prevent epimerization.
Q3: How can I quantify the extent of racemization?
A3: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) .[5][6] This technique uses a chiral stationary phase to separate the D- and L-enantiomers of the protected amino acid or the resulting peptide, allowing for accurate determination of their relative amounts.
Q4: Is it necessary to use an additive like HOBt or HOAt with my coupling reagent?
A4: Yes, it is highly recommended. Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[1][4] They act by forming an active ester with the activated amino acid, which is less prone to racemization than the initial activated species.
Q5: Does the protecting group on the side chain of diaminopropionic acid affect racemization?
A5: While the primary influence on racemization is the activation of the alpha-carboxyl group, the nature of the side-chain protecting group can have an indirect electronic or steric effect. It is important to use a stable and appropriate protecting group on the beta-amino group of Boc-D-Dap, such as another Boc group or a Z (Cbz) group, to prevent side reactions that could potentially influence the stereochemistry at the alpha-carbon.
Quantitative Data on Racemization
| Coupling Reagent Combination | Expected Racemization Level | Key Considerations |
| HATU / HOAt / DIEA | Very Low | Highly effective for hindered couplings and known for excellent suppression of racemization. Higher cost.[7] |
| HBTU / HOBt / DIEA | Low | A good balance of high reactivity and low racemization. A cost-effective alternative to HATU.[2][7] |
| DIC / Oxyma | Low | A modern and effective combination for minimizing racemization, particularly for sensitive amino acids.[3] |
| DIC / HOBt | Low to Moderate | A classic and cost-effective method. Racemization can be higher than with onium salts, especially with prolonged reaction times.[1] |
| DCC / HOBt | Moderate | Prone to formation of insoluble dicyclohexylurea (DCU) byproduct, making it less suitable for solid-phase synthesis.[1] |
Disclaimer: The expected racemization levels are based on general observations in peptide synthesis and may vary depending on the specific peptide sequence, reaction conditions, and the nature of the C-terminal amino acid.
Experimental Protocols
Recommended Protocol for Low-Racemization Coupling of Boc-D-Dap
This protocol is designed for solid-phase peptide synthesis (SPPS) and utilizes HBTU/HOBt for activation.
Materials:
-
Boc-D-Dap(side-chain protection)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amino group
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Deprotection: If the N-terminus is protected, perform the standard deprotection protocol (e.g., with TFA for a Boc-protected amine) and wash the resin thoroughly with DMF.
-
Amino Acid and Reagent Preparation: In a separate reaction vessel, dissolve Boc-D-Dap(side-chain protection)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Activation and Coupling: Add DIEA (6 equivalents) to the amino acid solution and vortex briefly (1-2 minutes) for pre-activation. Immediately add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Cleavage and Analysis: After completion of the peptide synthesis, cleave the peptide from the resin, purify it, and analyze by chiral HPLC to determine the extent of racemization.
Protocol for Chiral HPLC Analysis
Objective: To determine the ratio of D- and L-isomers of the peptide containing the diaminopropionic acid residue.
Materials:
-
Purified peptide sample
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based stationary phase like CHIROBIOTIC T)[5][6]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile buffers (e.g., ammonium acetate, ammonium trifluoroacetate)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Method Development: Develop a suitable gradient or isocratic elution method. A typical starting point for a CHIROBIOTIC T column could be a mobile phase of methanol/water with a volatile buffer.
-
Injection and Separation: Inject the sample onto the chiral HPLC system. The D- and L-enantiomers will be separated based on their differential interaction with the chiral stationary phase.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm) to detect the eluting peptide isomers.
-
Quantification: Integrate the peak areas of the D- and L-isomers. The percentage of racemization can be calculated as: % Racemization = [Area of L-isomer / (Area of D-isomer + Area of L-isomer)] x 100
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Boc-Protected Diaminopropionic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of Boc-protected diaminopropionic acid (Dap) derivatives. These troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving my Boc-protected diaminopropionic acid derivative?
A1: The solubility of Boc-protected diaminopropionic acid derivatives is influenced by several factors. The tert-butyloxycarbonyl (Boc) group is hydrophobic, which can significantly decrease aqueous solubility. The presence of other protecting groups, such as Fmoc, further increases the molecule's nonpolar character. The overall solubility is a balance between the polar amino acid backbone and the nonpolar protecting groups.
Q2: What are the most common solvents for dissolving Boc-Dap derivatives?
A2: Polar aprotic solvents are generally the most effective for dissolving Boc-protected amino acids. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are widely used in solid-phase peptide synthesis (SPPS) and are good starting points[1]. Dichloromethane (DCM) is also commonly used, particularly in Boc-based SPPS protocols[1]. For more challenging cases, dimethyl sulfoxide (DMSO) can be effective, sometimes requiring gentle heating and sonication.
Q3: Can I use co-solvents to improve solubility?
A3: Yes, using a co-solvent is a common strategy. For instance, if your compound has some solubility in an organic solvent but needs to be in a mixed aqueous-organic solution for an assay, you can first dissolve it in a minimal amount of a strong organic solvent (like DMSO or DMF) and then slowly add it to the aqueous buffer while vortexing[2].
Q4: How does pH affect the solubility of Boc-Dap-OH?
A4: For Boc-Dap-OH, which has a free carboxylic acid and a free amine, pH can significantly impact solubility. Amino acids are least soluble at their isoelectric point (pI). Adjusting the pH away from the pI (making the solution more acidic or basic) will increase solubility by forming charged species[3][4]. For basic peptides or amino acids, using a slightly acidic solvent can help, while for acidic ones, a slightly basic solvent is recommended[2].
Q5: I've tried different solvents and my compound still won't dissolve. What else can I do?
A5: If you're still facing solubility issues, consider the following:
-
Sonication: This can help break up solid aggregates and facilitate dissolution[2].
-
Gentle Heating: For some compounds and solvents, gentle warming can increase solubility. However, be cautious of potential degradation with heat-sensitive molecules.
-
Salt Form: For compounds like Nα,Nβ-bis(Boc)-L-2,3-diaminopropionic acid, using a dicyclohexylammonium (DCHA) salt form can enhance stability and solubility[5][6].
-
Lyophilization and Re-dissolving: If a peptide precipitates out of solution, it can be helpful to lyophilize it and then attempt to re-dissolve it in a different solvent system.
Troubleshooting Guides
Problem: Difficulty Dissolving Boc-Dap Derivative for a Coupling Reaction in SPPS
Symptoms:
-
The solid Boc-Dap derivative does not fully dissolve in the chosen solvent (e.g., DMF, NMP, DCM).
-
The solution appears cloudy or contains visible particulates.
Possible Causes:
-
The solvent is not optimal for the specific protected diaminopropionic acid.
-
The concentration is too high.
-
The quality of the solvent is poor (e.g., contains water).
Solutions:
-
Verify Solvent Choice: Consult the solubility data table below. DMF is a good starting point for most Boc-Dap derivatives.
-
Try a Stronger Solvent: If solubility in DMF or NMP is poor, attempt to dissolve the compound in a small amount of DMSO.
-
Use a Co-solvent: Add a small percentage of a more potent solvent like DMSO to your primary solvent (e.g., 5-10% DMSO in DMF).
-
Increase Temperature: Gently warm the solution to aid dissolution, but monitor for any signs of degradation.
-
Sonication: Use an ultrasonic bath to help break down solid particles[2].
-
Check Solvent Quality: Ensure you are using high-purity, anhydrous solvents, as water can negatively impact solubility and subsequent reactions.
Data Presentation
Solubility of Boc-Protected Diaminopropionic Acid Derivatives
| Compound | Solvent | Solubility | Notes |
| Boc-Dap(Fmoc)-OH | Dimethylformamide (DMF) | 150 mg/mL | Quantitative data found[7][8]. |
| Boc-Dap-OH | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Requires heating and sonication. |
| Water | Sparingly Soluble | Requires heating and sonication. | |
| Nα,Nβ-bis(Boc)-L-2,3-diaminopropionic acid | Not specified | Enhanced solubility in salt form | The dicyclohexylammonium (DCHA) salt is often used to improve solubility and stability[5][6]. |
Note: The solubility of many Boc-protected amino acids is not always quantitatively reported in the literature. The information provided is based on available data sheets and publications.
Experimental Protocols
Protocol: General Method for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol provides a general procedure for determining the solubility of a Boc-protected diaminopropionic acid derivative in a specific solvent.
Materials:
-
Boc-protected diaminopropionic acid derivative
-
High-purity organic solvents (e.g., DMF, NMP, DCM, THF, Acetonitrile)
-
Analytical balance
-
Small vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the Boc-protected diaminopropionic acid derivative to a vial containing a known volume of the test solvent.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the sample using a validated HPLC method to determine the concentration.
-
Calculate the original solubility based on the dilution factor.
-
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Key factors that influence solubility.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. BOC-DAP(FMOC)-OH | 122235-70-5 [chemicalbook.com]
- 8. BOC-DAP(FMOC)-OH CAS#: 122235-70-5 [amp.chemicalbook.com]
Troubleshooting guide for solid-phase synthesis with Boc-D-Dap-OH
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Boc-D-Dap-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: My peptide synthesis is resulting in a lower than expected yield and multiple peaks in the HPLC analysis. What could be the cause when using Boc-D-Dap-OH?
A1: The primary challenge with using Boc-D-Dap-OH is the presence of an unprotected β-amino group on the diaminopropionic acid residue. This can lead to several side reactions, most notably the formation of branched peptides. During the coupling step of the subsequent amino acid, acylation can occur at both the α-amino group (for linear peptide elongation) and the β-amino group of the D-Dap residue, resulting in a mixture of products and consequently, a lower yield of the desired linear peptide.
Q2: How can I minimize the formation of branched peptides when using Boc-D-Dap-OH?
A2: While the most effective way to prevent branching is to use a Boc-D-Dap derivative with an orthogonally protected β-amino group (e.g., Boc-D-Dap(Fmoc)-OH), you can take steps to favor α-acylation if you must use the unprotected form:
-
Steric Hindrance: The α-amino group is generally more sterically accessible than the β-amino group. Using bulky coupling reagents might slightly favor acylation at the α-position.
-
Reaction Conditions: Running the coupling reaction at lower temperatures may help improve selectivity, as the activation energy for acylation at the more reactive α-amino group will be more readily overcome.
-
Stoichiometry: Using a minimal excess of the activated amino acid can help reduce the extent of di-acylation.
However, it is important to note that completely preventing β-acylation is challenging without a protecting group.
Q3: I suspect I have a mixture of linear and branched peptides. How can I confirm this?
A3: Characterizing the product mixture is crucial. The following analytical techniques can be employed:
-
Mass Spectrometry (MS): The branched peptide will have a higher molecular weight than the desired linear peptide, corresponding to the mass of the additional amino acid residue. You should look for a mass peak that is [M+H]+ of the linear peptide + mass of the coupled amino acid.
-
High-Performance Liquid Chromatography (HPLC): The linear and branched peptides will likely have different retention times on a reverse-phase HPLC column. The branched peptide may elute earlier or later depending on its overall hydrophobicity compared to the linear peptide.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help pinpoint the location of the branch. Fragmentation patterns will differ significantly between the linear and branched isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, 2D NMR techniques can provide definitive structural evidence of branching.
Q4: What are the recommended coupling reagents for incorporating Boc-D-Dap-OH?
A4: Standard coupling reagents used in Boc-SPPS can be used for Boc-D-Dap-OH. However, to potentially minimize side reactions, consider the following:
-
Carbodiimides: DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure® is a common choice.
-
Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient but their high reactivity might increase the risk of di-acylation. Careful control of stoichiometry and reaction time is essential.
Q5: Are there any specific considerations for the Boc deprotection step after incorporating D-Dap?
A5: The standard Boc deprotection protocol using trifluoroacetic acid (TFA) in dichloromethane (DCM) is generally compatible.[1] However, ensure that the subsequent neutralization step is thorough to fully deprotect both the α-amino group of the newly added residue and to ensure the β-amino group of the D-Dap residue is in its free amine form for the next coupling, should that be the desired reactive site for branching.
Q6: What cleavage cocktail should I use for a peptide containing a D-Dap residue?
A6: The choice of cleavage cocktail depends on the other amino acids in your sequence. For peptides without other sensitive residues, a standard cocktail such as TFA/H₂O/TIS (95:2.5:2.5) is usually sufficient. If your peptide contains sensitive residues like Trp, Met, or Cys, appropriate scavengers should be added to the cleavage cocktail.[2] The presence of the D-Dap residue itself does not typically necessitate a special cleavage cocktail, unless it has been modified post-synthesis.
Quantitative Data Summary
The following table summarizes the potential outcomes when using Boc-D-Dap-OH in SPPS without β-amino group protection. The exact ratios will be highly dependent on the specific coupling conditions and the subsequent amino acid being coupled.
| Product | Expected Mass Change | Potential HPLC Profile | Key Analytical Indicator |
| Desired Linear Peptide | + Mass of next AA | Major peak | Expected [M+H]⁺ |
| Branched Peptide (at D-Dap) | + 2 x Mass of next AA | Secondary peak | [M+H]⁺ + Mass of next AA |
| Unreacted Peptide | No mass change | Peak corresponding to the truncated sequence | [M+H]⁺ of peptide before coupling |
Experimental Protocols
General Protocol for Boc-SPPS Cycle
This protocol outlines a single coupling and deprotection cycle in manual Boc-SPPS.
1. Resin Swelling:
-
Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.[3]
2. Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% (v/v) TFA in DCM to the resin and shake for 2 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 50% TFA in DCM solution and shake for 20-30 minutes.[3]
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[3]
3. Neutralization:
-
Add a solution of 10% (v/v) diisopropylethylamine (DIEA) in DCM to the resin and shake for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DCM (5x).[3]
4. Coupling of Boc-D-Dap-OH (or subsequent amino acid):
-
Activation: In a separate vessel, dissolve Boc-D-Dap-OH (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another hour or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
5. Final Cleavage from Resin:
-
After the final deprotection and washing steps, dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail appropriate for your peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Visualizations
Caption: A flowchart for troubleshooting common issues in SPPS with Boc-D-Dap-OH.
Caption: Potential acylation pathways of a D-Dap residue with an unprotected β-amino group.
References
Technical Support Center: Cleavage of Peptides Containing Boc-D-diaminopropionic Acid
This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the cleavage of synthetic peptides that incorporate Boc-D-diaminopropionic acid (Boc-D-Dpr). It is intended for researchers, scientists, and professionals in drug development utilizing Boc/Bzl solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing Boc-D-diaminopropionic acid (Boc-D-Dpr)? A1: The primary challenge is the efficient and clean removal of the tert-butoxycarbonyl (Boc) protecting group from the side-chain amine of the D-diaminopropionic acid residue, in addition to the N-terminal Boc group and other side-chain protecting groups. This process generates reactive tert-butyl cations, which can cause unwanted side reactions.[1]
Q2: Why are scavengers essential in the cleavage cocktail for peptides with Boc-D-Dpr? A2: Scavengers are crucial for trapping the highly reactive tert-butyl carbocations that are generated upon acid-catalyzed cleavage of the Boc groups.[1] Without effective scavengers, these carbocations can alkylate nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to the formation of undesired side products and complicating purification.[1][2]
Q3: What is a standard cleavage cocktail for a peptide containing Boc-D-Dpr but no other sensitive residues? A3: For a relatively simple peptide, a common and effective cleavage cocktail consists of Trifluoroacetic acid (TFA) with scavengers to capture the generated cations. A widely used mixture is TFA / Triisopropylsilane (TIS) / Water (95% / 2.5% / 2.5% v/v). TIS is an efficient scavenger for the tert-butyl cation.[3][4]
Q4: How does the presence of other sensitive amino acids affect the cleavage cocktail composition? A4: The presence of other sensitive residues necessitates the use of a more complex scavenger mixture to prevent specific side reactions.[1]
-
For Tryptophan (Trp): Trialkylsilanes like TIS or Triethylsilane (TES) are effective in preventing alkylation of the indole side chain.[1][5]
-
For Methionine (Met): Thioanisole is often included to prevent S-alkylation and can help reduce methionine sulfoxide if it has formed.[1][3]
-
For Cysteine (Cys): 1,2-Ethanedithiol (EDT) is a common scavenger used to protect the free thiol group.[1][5]
Q5: What are the most common side reactions during cleavage and how can they be minimized? A5: The most prevalent side reaction is the alkylation of nucleophilic amino acid side chains by carbocations generated from the cleavage of Boc groups and other benzyl-type protecting groups.[6] This can be minimized by using a carefully selected cocktail of scavengers tailored to the peptide's amino acid composition and ensuring the cleavage reaction is performed under optimal conditions (e.g., temperature, time).[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete cleavage or deprotection | 1. Insufficient reaction time.2. Degradation of the cleavage acid (TFA).3. Steric hindrance around the cleavage site. | 1. Extend the cleavage reaction time to 2-4 hours.[1]2. Use fresh, high-purity TFA for the cocktail.3. Ensure gentle agitation during the reaction to improve reagent access. |
| Mass spectrometry shows +56 Da adducts | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1] | Incorporate or increase the concentration of appropriate scavengers in the cleavage cocktail. For Trp, use TIS; for Met, add thioanisole; for Cys, add EDT.[1][5] |
| Low recovery of crude peptide | 1. Incomplete precipitation in cold ether.2. Peptide is highly soluble in the ether/TFA mixture.3. Loss of peptide during washing steps. | 1. Ensure the diethyl ether is sufficiently cold (-20°C) and use a larger volume (at least 10-fold).[8]2. Try precipitating with cold methyl t-butyl ether (MTBE) as an alternative.[3]3. Minimize the number of washes and handle the peptide pellet carefully. |
| Crude peptide is difficult to dissolve | Peptide aggregation after precipitation and drying. | Avoid complete drying of the peptide pellet. Dissolve the crude peptide directly in a suitable aqueous buffer (e.g., 10% acetic acid) for purification via RP-HPLC.[8] |
Cleavage Cocktail Recommendations
The selection of an appropriate cleavage cocktail is critical for obtaining a high yield of the desired peptide with minimal side products. The following table summarizes recommended cocktails based on peptide composition.
| Cocktail ID | Composition (v/v/v) | Reagents | Recommended For | Key Considerations |
| Cocktail A | 95:2.5:2.5 | TFA / Water / TIS | Peptides with Boc-D-Dpr and other acid-stable residues (e.g., Ala, Gly, Leu, Ile, Val). | A general-purpose, low-odor cocktail for simple peptides. |
| Cocktail B | 88:5:5:2 | TFA / Phenol / Water / TIS | Peptides containing Tyr, in addition to Boc-D-Dpr. Phenol protects the tyrosine side chain.[3] | TIS is a less odorous substitute for thiol-based scavengers.[3] |
| Cocktail K | 82.5:5:5:5:2.5 | TFA / Phenol / Water / Thioanisole / EDT | Peptides with a combination of sensitive residues including Boc-D-Dpr, Cys, Met, Trp, and Tyr.[3] | A robust, widely used cocktail for complex peptides.[3] |
| Reagent H | 81:5:5:3:2.5:2:1.5* | TFA / Phenol / Thioanisole / Water / EDT / DMS / Ammonium Iodide | Peptides containing Met, where prevention of methionine sulfoxide formation is critical.[9] | Specifically designed to minimize methionine oxidation.[9] |
*Composition for Reagent H is by weight (w/w).
Experimental Protocols
Safety Precaution: All procedures involving Trifluoroacetic acid (TFA) must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage with Cocktail A
This protocol is suitable for peptides containing Boc-D-Dpr without other sensitive residues like Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail A: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)
-
Cold anhydrous diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Nitrogen or Argon gas line
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) into the reaction vessel.
-
Wash the resin with DCM (2 x 5 mL) to remove residual solvents and swell the resin.
-
Prepare the cleavage cocktail fresh (e.g., 10 mL per gram of resin).
-
Add the cleavage cocktail to the resin and cap the vessel.
-
Allow the reaction to proceed for 2 hours at room temperature with occasional gentle agitation.[1]
-
Filter the cleavage mixture into a centrifuge tube, collecting the filtrate which contains the peptide.
-
Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.
-
Slowly add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the peptide.[8]
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers.[8]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]
Protocol 2: Cleavage of Sensitive Peptides with Cocktail K
This protocol is designed for peptides containing Boc-D-Dpr along with sensitive residues such as Cys, Met, and Trp.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v/v)
-
Cold anhydrous diethyl ether (-20°C)
-
Reaction vessel with a frit
-
Nitrogen or Argon gas line
Procedure:
-
Place the dried peptide-resin into the reaction vessel.
-
Prepare the fresh cleavage Cocktail K (10-20 mL per gram of resin).
-
Add the cocktail to the resin, cap the vessel, and gently agitate at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet twice with cold diethyl ether.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by RP-HPLC.
Visualized Workflow: Boc-Peptide Cleavage and Deprotection
The following diagram illustrates the general workflow for cleaving a peptide containing Boc-D-Dpr from the solid support and removing all acid-labile protecting groups.
Caption: Workflow for the acid-catalyzed cleavage of peptides containing Boc-D-Dpr.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Peptides with Boc-D-2,3-diaminopropionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC purification of synthetic peptides containing Boc-D-2,3-diaminopropionic acid (Boc-D-Dap).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides containing Boc-D-Dap.
1. Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary Interactions: The basic side-chain amine of a partially deprotected Dap residue can interact with free silanol groups on the silica-based column.[1] - Low TFA Concentration: Insufficient ion-pairing can lead to undesirable interactions with the stationary phase.[2] - Column Overload: Injecting too much sample can saturate the column. | - Optimize TFA Concentration: Ensure a sufficient concentration of trifluoroacetic acid (TFA) in the mobile phase (typically 0.1%) to minimize secondary interactions.[2] - Use a Lower pH Mobile Phase: A lower pH ensures the protonation of silanol groups and the peptide's acidic residues, reducing unwanted interactions.[1] - Reduce Sample Load: Decrease the amount of peptide injected onto the column. |
| Peak Fronting | - Sample Solvent Stronger than Mobile Phase: Dissolving the peptide in a solvent with a higher organic content than the initial mobile phase can cause the peak to front. - Column Overload: Injecting a high concentration of the peptide can lead to fronting. | - Dissolve Sample in Mobile Phase A: Whenever possible, dissolve the crude peptide in the initial aqueous mobile phase (e.g., 0.1% TFA in water). - Reduce Injection Volume/Concentration: Lower the concentration of the peptide in the injection solution. |
2. Co-elution of Target Peptide with Impurities
| Symptom | Potential Cause | Suggested Solution |
| Poor Resolution | - Inappropriate Gradient: The gradient may be too steep, not allowing for the separation of closely eluting species. - Similar Hydrophobicity of Impurities: Impurities such as deletion sequences or peptides with incomplete side-chain deprotection may have very similar hydrophobicities to the target peptide. The Boc group on the D-Dap residue significantly increases the peptide's hydrophobicity.[3][4] | - Shallow the Gradient: Decrease the rate of change of the organic solvent concentration over time to improve the separation of closely eluting peaks. - Change Mobile Phase Selectivity: Consider using a different organic modifier (e.g., methanol instead of acetonitrile) or an alternative ion-pairing agent (e.g., phosphoric acid) to alter the selectivity of the separation.[5] - Adjust Temperature: Varying the column temperature can sometimes improve the resolution between closely related peptides. |
| Presence of a Pre-peak or Shoulder | - Partial Deprotection of Side-Chain Boc Group: The acid-labile Boc group on the D-Dap side chain may be partially cleaved by the TFA in the mobile phase during a long purification run, leading to a less hydrophobic species that elutes earlier.[6][7] | - Use a Milder Acid or Lower TFA Concentration: If partial deprotection is suspected, consider using a lower concentration of TFA if peak shape can be maintained. However, this may compromise peak shape. - Optimize the Gradient: A faster, more focused gradient can minimize the peptide's exposure time to the acidic mobile phase. |
3. Variable Retention Times
| Symptom | Potential Cause | Suggested Solution |
| Retention Time Drifting | - Column Equilibration: Insufficient equilibration of the column between runs can lead to inconsistent retention times. - Mobile Phase Instability: Changes in the mobile phase composition over time (e.g., evaporation of the organic solvent) can affect retention. - Temperature Fluctuations: Lack of temperature control for the column can cause shifts in retention times. | - Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient volume (typically 10-20 column volumes) before each injection. - Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep the solvent reservoirs capped to prevent evaporation. - Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times. |
4. No or Low Recovery of the Target Peptide
| Symptom | Potential Cause | Suggested Solution |
| Peptide Not Eluting | - High Hydrophobicity: Peptides containing the Boc-D-Dap residue are often very hydrophobic and may not elute under standard gradient conditions.[3][8] | - Increase Final Organic Solvent Concentration: Extend the gradient to a higher percentage of the organic solvent. - Use a Stronger Organic Solvent: Consider adding a small percentage of a stronger solvent like isopropanol to the mobile phase to elute very hydrophobic peptides. |
| Low Yield After Lyophilization | - Peptide Adsorption: The peptide may be adsorbing to the collection tubes or lyophilizer components. | - Pre-treat Labware: Silanize glass collection tubes to reduce adsorption. - Acidify Before Lyophilization: Ensure the collected fractions are sufficiently acidic (e.g., contain 0.1% TFA) to keep the peptide protonated and soluble. |
Frequently Asked Questions (FAQs)
Q1: How does the this compound residue affect the peptide's retention time in RP-HPLC?
A1: The tert-butyloxycarbonyl (Boc) group is highly hydrophobic.[3][4] Its presence on the side chain of D-2,3-diaminopropionic acid will significantly increase the overall hydrophobicity of the peptide. Consequently, a peptide containing Boc-D-Dap will have a longer retention time on a reversed-phase column compared to an analogous peptide without this modification or with a free amine on the side chain.
Q2: Is the side-chain Boc group on D-Dap stable during HPLC purification with TFA in the mobile phase?
A2: The Boc group is known to be acid-labile and is typically removed with strong acids like TFA.[6][7] While the 0.1% TFA concentration in the mobile phase is generally considered mild, prolonged exposure during a long purification run can lead to partial or even complete cleavage of the side-chain Boc group. This will result in the appearance of one or more new, more polar peaks in the chromatogram. If this is a concern, using a faster gradient to minimize the run time can be beneficial.
Q3: What are the most common impurities I should expect when purifying a crude peptide containing Boc-D-Dap?
A3: Common impurities in solid-phase peptide synthesis (SPPS) include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated peptides: Shorter peptide fragments resulting from incomplete synthesis.
-
Incompletely deprotected peptides: Peptides still carrying other protecting groups from the synthesis.[5]
-
Products of side reactions: Modifications to amino acid side chains that can occur during synthesis or cleavage.[9] Specifically for peptides with Boc-D-Dap, you should also be vigilant for the presence of the corresponding peptide with the side-chain Boc group removed, which may be present in the crude product or form during purification.
Q4: What type of HPLC column is best suited for purifying peptides with Boc-D-Dap?
A4: A C18 reversed-phase column is the standard choice for peptide purification.[5] Given the increased hydrophobicity of peptides containing Boc-D-Dap, a column with a wider pore size (e.g., 300 Å) is often recommended for peptides to ensure better interaction with the stationary phase. For very hydrophobic peptides, a C8 or even a C4 column might provide better peak shape and recovery.
Q5: How can I improve the solubility of my crude peptide containing Boc-D-Dap for injection?
A5: Peptides with Boc-protected side chains can exhibit poor aqueous solubility. It is best to first attempt to dissolve the peptide in the aqueous mobile phase (e.g., 0.1% TFA in water). If solubility is an issue, you can try adding a small amount of organic solvent like acetonitrile or dimethyl sulfoxide (DMSO). However, be mindful that dissolving the sample in a solvent stronger than the initial mobile phase can lead to peak distortion.
Data Presentation
The following table summarizes the expected qualitative impact of the Boc-D-Dap modification on key HPLC parameters.
| Parameter | Peptide without Boc-D-Dap (Free Amine) | Peptide with Boc-D-Dap | Rationale |
| Retention Time | Shorter | Longer | The Boc group significantly increases the hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase.[3][4] |
| Potential for Secondary Interactions | Higher | Lower (with intact Boc) | The free amine on the Dap side chain can interact with residual silanols on the column. The Boc group masks this amine. |
| Risk of On-Column Modification | Low | Moderate | The acid-labile Boc group can be partially cleaved by TFA in the mobile phase during the purification run.[6][7] |
| Solubility in Aqueous Buffers | Generally Higher | Potentially Lower | The increased hydrophobicity due to the Boc group can reduce solubility in purely aqueous solutions. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Peptide Containing Boc-D-Dap
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in the initial mobile phase (Mobile Phase A).
-
If solubility is limited, add the minimum amount of acetonitrile or DMSO required for dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system.
-
Column: A C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size).
-
Column Temperature: 25 °C (can be varied for optimization).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column dimensions (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Gradient:
-
Start with a shallow gradient to scout for the elution position of the target peptide (e.g., 5-95% B over 60 minutes).
-
Once the approximate elution time is known, optimize the gradient to be shallower around the target peak for better resolution (e.g., a gradient of 0.5-1% B per minute).
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak.
-
-
Analysis of Fractions:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC purification.
References
- 1. almacgroup.com [almacgroup.com]
- 2. lcms.cz [lcms.cz]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 7. Troubleshooting Purification Methods [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side product formation with Boc-D-Dap-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation when using Boc-D-Dap-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Boc-D-Dap-OH and what are its primary applications?
Boc-D-Dap-OH is the D-enantiomer of Nα-tert-butoxycarbonyl-2,3-diaminopropionic acid. It is a non-canonical amino acid derivative used in peptide synthesis. The Boc group protects the α-amino group, leaving the β-amino group and the carboxylic acid available for chemical modification. Its primary application is in the synthesis of peptides with unique structural and functional properties, such as constrained peptides, peptidomimetics, and bioconjugates.
Q2: What are the most common side reactions observed when using Boc-D-Dap-OH?
The primary side reactions encountered with Boc-D-Dap-OH stem from the reactivity of its unprotected β-amino group and the general challenges of peptide synthesis. These include:
-
Intramolecular Cyclization (Lactam Formation): The β-amino group can attack the activated carboxyl group, leading to the formation of a stable six-membered piperidinone ring. This is a significant side reaction that can lead to chain termination.
-
Aspartimide-like Formation: If the β-amino group is acylated with another amino acid or a protecting group, the resulting structure is analogous to an aspartic acid residue. This can lead to base- or acid-catalyzed cyclization to form a succinimide derivative, which can then open to form a mixture of α- and β-peptides.[1]
-
Side-chain Acylation: During coupling of a subsequent amino acid, the unprotected β-amino group of a resin-bound Boc-D-Dap residue can be acylated, leading to branched peptide impurities.
-
Guanidinylation: Uronium-based coupling reagents (e.g., HBTU, HATU) can react with the free β-amino group to form a guanidinium moiety, which is an irreversible chain-terminating modification.[2][3]
-
Alkylation during Boc Deprotection: The tert-butyl cation generated during the acidic cleavage of the Boc group can alkylate nucleophilic side chains, particularly tryptophan and methionine, if not properly scavenged.[3]
Q3: Is it necessary to protect the β-amino group of Boc-D-Dap-OH?
Yes, for most applications, especially in solid-phase peptide synthesis (SPPS), it is highly recommended to use an orthogonally protected form of Boc-D-Dap-OH. An orthogonal protecting group is one that can be removed under conditions that do not affect the Boc group or other side-chain protecting groups. This prevents the side reactions mentioned above. Common choices for protecting the β-amino group include:
-
Benzyloxycarbonyl (Z or Cbz): Removed by hydrogenolysis.
-
Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Removed by a base (e.g., piperidine), making it suitable for Boc-based SPPS where the main chain is deprotected with acid.
The choice of protecting group depends on the overall synthetic strategy and the desired point of side-chain modification.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency of the amino acid following Boc-D-Dap-OH | 1. Incomplete deprotection of the Boc group on the Dap residue.2. Steric hindrance from the Dap side chain.3. Aggregation of the peptide chain. | 1. Extend the Boc deprotection time or perform a second deprotection step. Confirm deprotection with a Kaiser test.2. Use a more potent coupling reagent such as HATU or HCTU. Increase the coupling time and/or temperature (use with caution as it may increase racemization).3. Use a solvent system known to disrupt aggregation, such as NMP instead of DMF, or add chaotropic salts (e.g., LiCl). |
| Presence of a side product with the same mass as the desired peptide | Aspartimide formation (if the β-amino group is acylated) followed by hydrolysis back to a peptide, which can be the β-isomer.[4][5] | This is difficult to resolve post-synthesis. Prevention is key. Use a protecting group on the β-amino group of Dap. If an acylated β-amino group is required, consider using a backbone-protecting dipeptide strategy (e.g., incorporating a Dmb- or Hmb-protected dipeptide) if the sequence is known to be problematic (e.g., Dap-Gly). |
| Presence of a major peak corresponding to a truncated peptide ending at the Dap residue | 1. Intramolecular lactam formation of the activated Boc-D-Dap-OH during coupling.2. Guanidinylation of the N-terminus by excess uronium coupling reagent. | 1. Use a pre-activated ester of Boc-D-Dap-OH or minimize the pre-activation time. Lowering the reaction temperature can also reduce the rate of cyclization. Ensure the β-amino group is protected.2. Use phosphonium-based coupling reagents (e.g., PyBOP) which do not cause guanidinylation. If using uronium reagents, avoid a large excess and ensure rapid coupling. |
| Presence of a side product with a mass increase corresponding to an added amino acid on the side chain | Acylation of the unprotected β-amino group of the Dap residue. | Use an orthogonally protected Boc-D-Dap-OH derivative, such as Boc-D-Dap(Fmoc)-OH or Boc-D-Dap(Z)-OH. |
Quantitative Data on Side Product Formation
Obtaining precise quantitative data for side product formation with Boc-D-Dap-OH is challenging as it is highly dependent on the specific peptide sequence, coupling conditions, and synthetic strategy. However, based on studies of analogous amino acids, the following trends can be expected:
| Side Reaction | Coupling Reagent | Temperature | Expected Side Product Formation | Notes |
| Lactam Formation | Carbodiimides (e.g., DIC) | Room Temperature | Can be significant, especially with prolonged pre-activation. | The use of pre-formed active esters or rapid coupling protocols can minimize this. |
| Lactam Formation | Uronium/Phosphonium (e.g., HBTU, PyBOP) | Room Temperature | Generally lower than with carbodiimides due to faster coupling rates. | Still a potential issue, especially with sterically hindered couplings that have slow kinetics. |
| Aspartimide-like Formation | All | Elevated (e.g., 50°C) | Can be high, potentially >10-50% in problematic sequences (e.g., Dap-Gly). | This is a major concern and is best addressed by orthogonal protection of the β-amino group. |
| Racemization | Carbodiimides without additives | Room Temperature | Can be significant. | Addition of HOBt or OxymaPure is crucial to suppress racemization to typically <1%. |
| Racemization | HATU/HCTU | Room Temperature | Generally very low (<0.5%). | These are preferred reagents for minimizing racemization, especially with hindered amino acids. |
Disclaimer: The quantitative data presented are estimates based on analogous systems and general principles of peptide chemistry. Actual results may vary.
Experimental Protocols
Protocol 1: Standard Coupling of Boc-D-Dap(Fmoc)-OH in Boc-SPPS
This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.
-
Resin Preparation: Swell the resin (e.g., 200 mg of Merrifield resin with a substitution of 0.5 mmol/g) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-D-Dap(Fmoc)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in N,N-dimethylformamide (DMF, 2 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple for another 2 hours.
Protocol 2: Selective Fmoc Deprotection of the Dap Side Chain
This protocol is for the selective deprotection of the Fmoc group from the β-amino group of a resin-bound Dap residue.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat with 20% piperidine in DMF for 15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove piperidine and dibenzofulvene adducts. The resin is now ready for side-chain modification.
Visualizations
Caption: General workflow for incorporating Boc-D-Dap(Fmoc)-OH in Boc-SPPS.
Caption: Key side reaction pathways involving Boc-D-Dap-OH.
References
Validation & Comparative
A Comparative Guide to Boc and Fmoc Protection for D-2,3-Diaminopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis and drug development. For non-proteinogenic amino acids like D-2,3-diaminopropionic acid (D-Dap), which possesses two primary amino groups, an orthogonal protection strategy is paramount. This guide provides an objective comparison of the two most prevalent N-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of D-Dap. The information presented herein, supported by experimental data from published literature, will aid researchers in making informed decisions for their synthetic needs.
Core Principles: Boc vs. Fmoc Chemistry
The fundamental distinction between Boc and Fmoc protection lies in their cleavage conditions. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, commonly with piperidine.[1] This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS), enabling the selective deprotection of one amino group while others remain protected.[1]
Orthogonal Protection of D-2,3-Diaminopropionic Acid
For D-Dap, an orthogonal protection scheme is essential to selectively functionalize the α- and β-amino groups. This typically involves protecting one amine with an acid-labile group (like Boc) and the other with a base-labile group (like Fmoc).[2][3] The choice of which group protects which amine depends on the overall synthetic strategy.
For instance, in Fmoc-based SPPS, the α-amino group is protected with Fmoc for iterative peptide chain elongation. Consequently, the side-chain (β-amino) of D-Dap would require an acid-labile protecting group like Boc or a highly acid-labile group like 4-methyltrityl (Mtt) to ensure its stability during the repetitive piperidine treatments for Fmoc removal.[][5][6] Conversely, in Boc-based SPPS, the α-amino group is protected with Boc, and the side chain would be protected by a group stable to TFA but removable under different conditions.
Quantitative Data Comparison
The following table summarizes the key differences in reaction conditions and performance between Boc and Fmoc protection strategies for amines, which are applicable to D-Dap.
| Parameter | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Protection Conditions | Typically aqueous or organic solvent (e.g., THF, dioxane, acetonitrile), base (e.g., NaHCO₃, NaOH, DMAP), room temperature to 40°C.[7] | Typically aqueous or organic solvent (e.g., dioxane, acetone), mild base (e.g., NaHCO₃, Na₂CO₃), room temperature. |
| Deprotection Conditions | Strong acid (e.g., neat Trifluoroacetic Acid (TFA) or HCl in an organic solvent like dioxane or ethyl acetate).[7] | 20-50% piperidine in an organic solvent like dimethylformamide (DMF).[8][9] |
| Cleavage Byproducts | Isobutylene and CO₂. | Dibenzofulvene and piperidine-dibenzofulvene adduct.[8] |
| Potential Side Reactions | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation, requiring scavengers. | Aspartimide formation, diketopiperazine formation, racemization of sensitive amino acids.[10] |
| Orthogonality | Orthogonal to base-labile protecting groups (e.g., Fmoc, Alloc) and hydrogenolysis-labile groups (e.g., Cbz).[11] | Orthogonal to acid-labile protecting groups (e.g., Boc, tBu, Trt).[] |
Experimental Protocols
General Protocol for Boc Protection of an Amine
This protocol is a general procedure and may require optimization for D-2,3-diaminopropionic acid.
-
Dissolution: Dissolve the amine in a suitable solvent such as a mixture of water and THF.[7]
-
Base Addition: Add 1.5 equivalents of a base like sodium bicarbonate.[7]
-
Reagent Addition: Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same organic solvent.[12]
-
Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[12]
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected product.[7][12]
General Protocol for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in an organic solvent such as dichloromethane (DCM) or ethyl acetate.[7]
-
Acid Addition: Add an excess of a strong acid. A common condition is 25-50% trifluoroacetic acid (TFA) in DCM.[13]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.[13]
-
Work-up: Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is often obtained as a TFA salt.[13]
General Protocol for Fmoc Protection of an Amine
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Reagent Addition: Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.
-
Reaction: Continue stirring for 4-24 hours.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with HCl to precipitate the Fmoc-protected amino acid. Filter the precipitate, wash with cold water, and dry.
General Protocol for Fmoc Deprotection
-
Resin Treatment: Swell the peptide-resin in DMF.[14]
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[14]
-
Washing: Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[14]
Visualizing the Strategies
Caption: A comparison of the protection and deprotection workflows for Boc and Fmoc strategies.
Caption: Workflow for the orthogonal protection of D-2,3-diaminopropionic acid.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for D-2,3-diaminopropionic acid is dictated by the overall synthetic strategy.
-
For Fmoc-based SPPS , which is the more common method today due to its milder final cleavage conditions, the α-amino group of the peptide backbone is protected by Fmoc. Therefore, the β-amino side chain of D-Dap should be protected with an acid-labile group such as Boc or Mtt . This ensures that the side-chain protection remains intact during the repetitive piperidine treatments used for Fmoc removal.
-
For Boc-based SPPS , the α-amino group is protected by the acid-labile Boc group. In this case, the β-amino side chain would require a base-labile protecting group like Fmoc to achieve orthogonality.
Researchers should consider the nature of their target molecule, particularly the presence of other acid- or base-sensitive functional groups, when selecting a protection strategy. For peptides containing acid-sensitive residues, the Fmoc strategy is generally preferred.[] Conversely, the Boc strategy may be advantageous for sequences prone to aggregation.[1] Careful planning of the orthogonal protection scheme for D-Dap is critical for the successful synthesis of complex peptides and other drug molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Purity Analysis of Synthetic Boc-D-2,3-diaminopropionic Acid: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the purity of synthetic amino acid derivatives is paramount to ensure the integrity and success of their work, from peptide synthesis to the development of novel therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the purity analysis of Boc-D-2,3-diaminopropionic acid. We will delve into detailed experimental protocols and present supporting data to facilitate an informed choice of analytical technique.
The selection of a suitable analytical method for purity determination hinges on several factors, including the need for quantitative data, the types of impurities to be detected (e.g., chemical vs. chiral), throughput requirements, and available instrumentation. While HPLC is a powerful and widely used technique, older methods like Thin-Layer Chromatography (TLC) and titration still have their place in certain applications.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of non-volatile compounds like this compound. It offers high resolution and sensitivity, making it ideal for separating the main compound from closely related impurities.[1] HPLC can be broadly categorized into two types for this application:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for assessing chemical purity. It separates compounds based on their hydrophobicity.
-
Chiral HPLC: This is essential for determining the enantiomeric purity of chiral molecules like this compound. The presence of the undesired L-enantiomer can have significant implications for the biological activity and safety of the final product.[2] Chiral HPLC methods often utilize special chiral stationary phases (CSPs) that interact differently with the D- and L-enantiomers, allowing for their separation.[3][4]
Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that can be used for rapid, qualitative assessment of purity.[1] It is a cost-effective method for monitoring the progress of a reaction or for a preliminary check of the number of components in a sample.[5] However, its resolution is significantly lower than HPLC, and it is generally considered semi-quantitative at best.[1]
Titration can be used to determine the purity of this compound by assaying the carboxylic acid functionality. This is an absolute method that does not require a reference standard of the same compound. However, it is a bulk analysis technique and will not provide information on individual impurities. Any acidic or basic impurities will interfere with the result.
Quantitative Data Presentation
The following table summarizes the key performance characteristics of HPLC, TLC, and titration for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Titration |
| Principle | Differential partitioning between a stationary phase and a high-pressure liquid mobile phase.[1] | Differential partitioning between a stationary phase on a plate and a liquid mobile phase.[6] | Neutralization of the carboxylic acid group with a standardized base.[7] |
| Primary Use | Quantitative chemical and enantiomeric purity. | Qualitative purity assessment, reaction monitoring.[1] | Quantitative assay of the bulk material. |
| Resolution | High; capable of separating closely related impurities and enantiomers.[1] | Low; may not separate spots with similar Rf values.[1] | None; measures total acidity/basicity. |
| Quantitation | Highly quantitative. | Semi-quantitative at best.[1] | Highly quantitative for the main component. |
| Limit of Detection | High (can be ≤0.05% for impurities).[2] | Moderate. | Low. |
| Analysis Time | 15-60 minutes per sample. | 30-60 minutes for multiple samples. | 10-20 minutes per sample. |
| Cost | High initial instrument cost and ongoing operational costs.[1] | Low initial and operational costs.[1] | Low cost. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
A. Chemical Purity by Reversed-Phase HPLC
This protocol is a representative method for determining the chemical purity of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
B. Enantiomeric Purity by Chiral HPLC
This protocol is a representative method for determining the enantiomeric purity of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or a polysaccharide derivative (e.g., CHIRALPAK IC).[3][4]
-
Mobile Phase: A mixture of an organic solvent (e.g., ethanol or methanol) and an acidic aqueous buffer (e.g., water with 0.1% acetic acid). A typical starting point could be 60:40 (v/v) ethanol:water with 0.1% acetic acid.[8]
-
Isocratic Elution: The mobile phase composition is kept constant throughout the run.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Thin-Layer Chromatography (TLC) Analysis
This protocol outlines a general procedure for the qualitative purity assessment of this compound.
-
Materials:
-
Procedure:
-
Prepare the mobile phase and pour it into a TLC chamber, allowing the atmosphere to saturate.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and spot it onto the baseline of the TLC plate.
-
Place the plate in the chamber and allow the solvent front to ascend near the top of the plate.[6]
-
Remove the plate, mark the solvent front, and dry it completely.
-
Spray the plate with the ninhydrin solution and gently heat it until colored spots appear. The free amino group of any unreacted 2,3-diaminopropionic acid or other primary amine impurities will produce a colored spot.[9]
-
Calculate the Retention Factor (Rf) for each spot.
-
Purity Assay by Titration
This protocol describes the determination of purity by titrating the carboxylic acid group.
-
Materials:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
A suitable solvent (e.g., a mixture of water and ethanol).
-
Phenolphthalein indicator or a pH meter.
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in the chosen solvent.
-
Add a few drops of phenolphthalein indicator or insert a calibrated pH electrode.
-
Titrate the solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent pink color with phenolphthalein or the equivalence point on the pH curve).[7]
-
Calculate the purity based on the volume of NaOH used, its concentration, and the mass of the sample.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the HPLC purity analysis of synthetic this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. crsubscription.com [crsubscription.com]
- 6. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 8. Environmentally Sustainable Achiral and Chiral Chromatographic Analysis of Amino Acids in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Unveiling the Molecular Signature: A Comparative Guide to the NMR Characterization of Boc-D-Diaminopropionic Acid and Its Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, a thorough understanding of the structural characteristics of protected amino acid building blocks is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Nα-Boc-D-diaminopropionic acid (Boc-D-Dap-OH) and common alternatives, including Boc-D-alanine and Boc-D-serine. The data presented herein, summarized in clear tabular formats, offers a valuable resource for the unambiguous identification and quality assessment of these critical reagents.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, valued for its stability and ease of removal under specific acidic conditions. Verifying the successful installation of the Boc group and confirming the structural integrity of the amino acid scaffold is a routine yet critical step in the synthetic workflow. NMR spectroscopy stands as the most powerful and informative analytical technique for this purpose, providing detailed insights into the molecular structure at the atomic level.
This guide presents a compilation of ¹H and ¹³C NMR data for Boc-D-diaminopropionic acid and its alternatives. Due to the limited availability of public experimental NMR data for Boc-D-diaminopropionic acid, data for its L-enantiomer (Boc-L-diaminopropionic acid) is utilized, as the NMR spectra of enantiomers are identical in a non-chiral solvent.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Boc-D-diaminopropionic acid, Boc-D-alanine, and Boc-D-serine. These values are crucial for identifying the characteristic signals of the Boc protecting group and the unique spin systems of each amino acid.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | α-H | β-H | Boc (9H, s) | Other |
| Boc-L-diaminopropionic acid | DMSO-d6 | ~4.0 (m) | ~2.9 (m), ~3.1 (m) | 1.39 | NH, NH₂, COOH (broad) |
| Boc-D-alanine | DMSO-d6 | 3.92 (q, J=7.3 Hz) | 1.24 (d, J=7.3 Hz) | 1.38 | NH, COOH (broad) |
| Boc-D-serine | CDCl₃ | 4.39 (m) | 3.93 (m) | 1.46 | OH, NH, COOH (broad) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | C=O (Carboxyl) | C=O (Boc) | Cα | Cβ | C(CH₃)₃ (Boc) | (CH₃)₃C (Boc) |
| Boc-L-diaminopropionic acid | DMSO-d6 | ~172 | ~156 | ~52 | ~40 | ~78 | ~28 |
| Boc-D-alanine | DMSO-d6 | 174.6 | 155.2 | 49.6 | 17.1 | 78.2 | 28.3 |
| Boc-D-serine | CDCl₃ | 174.0 | 155.9 | 55.9 | 62.9 | 80.4 | 28.3 |
Note: The chemical shifts for Boc-L-diaminopropionic acid are estimated based on typical values for Boc-protected amino acids and related structures due to the absence of a publicly available, fully assigned experimental spectrum. The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
A standardized protocol for the preparation and analysis of Boc-protected amino acids by NMR is essential for obtaining high-quality, reproducible data.
Detailed Methodology for NMR Characterization:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the Boc-protected amino acid for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH, -OH, -COOH).
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width should be set to approximately 200-250 ppm.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities (splitting patterns), and coupling constants. For complex molecules, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be necessary for unambiguous assignments.
-
Workflow and Pathway Visualizations
To further clarify the experimental process and the logical relationships in NMR data analysis, the following diagrams are provided.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationships in NMR analysis of Boc protection.
Mass Spectrometry of Peptides Containing Boc-D-Dap-OH: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel peptides, the incorporation of non-proteinogenic amino acids like Boc-D-Dap-OH (tert-butyloxycarbonyl-D-2,3-diaminopropionic acid) offers a gateway to unique peptide architectures and functionalities. The Boc protecting group is crucial for directing peptide synthesis, and its subsequent analysis by mass spectrometry is a critical step for sequence verification and purity assessment. This guide provides a comparative overview of the mass spectrometric analysis of peptides containing Boc-D-Dap-OH, supported by established fragmentation principles and detailed experimental protocols.
Performance Comparison with Alternatives
The presence of the Boc-D-Dap-OH residue introduces distinct characteristics in the mass spectrometric analysis of a peptide. The labile nature of the Boc group leads to characteristic fragmentation patterns that are instrumental in its identification. Below is a comparison of the expected mass spectrometry performance of a hypothetical peptide containing Boc-D-Dap-OH against peptides with a standard Boc-protected amino acid (Boc-D-Ala-OH) and the unprotected D-Dap-OH residue.
Table 1: Comparative Mass Spectrometry Performance of Peptides Containing Dap Derivatives and a Standard Amino Acid.
| Performance Metric | Peptide with Boc-D-Dap-OH | Peptide with Boc-D-Ala-OH | Peptide with D-Dap-OH |
| Primary Ionization Efficiency (ESI+) | Moderate to High | High | High |
| Characteristic Fragmentation | Neutral loss of isobutylene (-56 Da), tert-butanol (-74 Da) from the Boc group; potential for side-chain amide loss (-17 Da) | Neutral loss of isobutylene (-56 Da), tert-butanol (-74 Da) from the Boc group | Standard b and y ion series |
| Sequence Coverage | Good, with prominent b and y ions after Boc group loss | High, with clear b and y ion series | High, with clear b and y ion series |
| Identification Confidence | High, due to predictable neutral losses of the Boc group | High, due to predictable neutral losses of the Boc group | High, based on standard peptide fragmentation |
| Potential Challenges | In-source fragmentation can lead to the observation of both the protected and deprotected peptide, complicating spectral interpretation. | In-source fragmentation of the Boc group. | Fewer unique fragmentation patterns compared to the protected counterparts. |
Note: The data presented in this table is hypothetical but reflects expected outcomes based on established principles of mass spectrometry of protected peptides.
Experimental Protocols
Accurate and reproducible mass spectrometry data is contingent on a well-defined experimental protocol. The following section details a standard methodology for the analysis of peptides containing Boc-D-Dap-OH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide containing Boc-D-Dap-OH in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide is crucial for good separation. A typical starting point for a Boc-protected peptide is a gradient of 5% to 60% Mobile Phase B over 30 minutes.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.[1]
-
Source Temperature: 120 °C.[1]
-
MS1 Scan Range: m/z 300 - 1500.[1]
-
MS/MS Activation: Collision-Induced Dissociation (CID) is a common method for fragmenting peptides.[1]
-
Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is recommended to ensure fragmentation of both the labile Boc group and the more stable peptide backbone.[1]
-
Data Acquisition: Data-dependent acquisition (DDA) is often employed to acquire MS/MS spectra for the most abundant precursor ions.
Visualization of Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships in the fragmentation process.
Caption: Experimental workflow for the analysis of peptides containing Boc-D-Dap-OH.
The fragmentation of a peptide containing Boc-D-Dap-OH in a mass spectrometer is a key process for its structural elucidation. The following diagram illustrates the primary fragmentation pathways.
Caption: Primary fragmentation pathways of a Boc-D-Dap-OH containing peptide in CID.
References
A Comparative Guide to Boc-D-2,3-diaminopropionic Acid and Other Unnatural Amino Acids in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for enhancing the stability, potency, and functional diversity of synthetic peptides. Among these, Boc-D-2,3-diaminopropionic acid (Boc-D-Dap) stands out as a versatile building block. This guide provides an objective comparison of Boc-D-Dap with other relevant unnatural amino acids, supported by physicochemical data and detailed experimental protocols to inform rational peptide design and development.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid. The key features of this molecule are the D-enantiomeric configuration of the alpha-carbon and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[1] This structure imparts several advantageous properties for peptide synthesis:
-
Chirality: The D-configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[2][3] This can significantly increase the in vivo half-life of peptide drug candidates.[2]
-
Boc Protection: The Boc group is a well-established protecting group in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl protection strategy. It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[4][]
-
Side-Chain Functionality: The free β-amino group provides a site for further modification or bioconjugation, allowing for the attachment of labels, crosslinkers, or other functional moieties.[6]
Comparative Analysis with Other Unnatural Amino Acids
The selection of an unnatural amino acid is a critical decision in peptide design. Below is a comparison of Boc-D-Dap with other commonly used unnatural amino acids.
Physicochemical Properties
A fundamental aspect of selecting an appropriate unnatural amino acid is understanding its physicochemical properties. The following table summarizes key properties of Boc-D-Dap and comparable amino acids.
| Amino Acid Derivative | Abbreviation | Molecular Weight ( g/mol ) | Chirality | Key Feature/Application |
| This compound | Boc-D-Dap | 204.22 | D-isomer | Protease resistance, site for bioconjugation. [2][6] |
| Boc-L-2,3-diaminopropionic acid | Boc-L-Dap | 204.22 | L-isomer | Stereochemical control, comparison with natural isomer. |
| Fmoc-D-2,3-diaminopropionic acid | Fmoc-D-Dap | 326.34 | D-isomer | Orthogonal protection scheme in Fmoc-based SPPS.[] |
| Boc-D-Lysine(Fmoc) | Boc-D-Lys(Fmoc) | 468.54 | D-isomer | Longer side chain for bioconjugation, orthogonal protection. |
| β-Alanine | β-Ala | 89.09 | Achiral | Increases flexibility, alters peptide backbone conformation.[7] |
Performance in Peptide Synthesis
The choice between Boc and Fmoc protecting groups is a primary consideration in SPPS.
-
Boc-D-Dap (Boc/Bzl Strategy): This strategy involves the use of the acid-labile Boc group for Nα-protection and typically benzyl-based protecting groups for side chains.[4] Deprotection is achieved with TFA, and final cleavage from the resin often requires strong acids like HF.[8] The Boc strategy can be advantageous for synthesizing long or hydrophobic peptides, as the acidic deprotection steps can help to disrupt aggregation.[]
-
Fmoc-D-Dap (Fmoc/tBu Strategy): This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl-based side-chain protecting groups.[] The Fmoc group is removed with a mild base, typically piperidine in DMF, and final cleavage is performed with TFA. This is generally considered a milder method and avoids the use of hazardous HF.[]
The coupling efficiency of Boc-D-Dap is expected to be comparable to other Boc-protected amino acids, though sterically hindered residues can sometimes present challenges. The choice between Boc and Fmoc strategies will depend on the specific peptide sequence, the desired scale of synthesis, and the available equipment.[]
Impact on Peptide Properties
-
Proteolytic Stability: The incorporation of D-amino acids like Boc-D-Dap is a well-established method to enhance resistance to proteolysis.[2][3][9] Peptides containing D-amino acids are not readily recognized by proteases, leading to a longer biological half-life.[2] Studies have shown that substituting L-amino acids with their D-enantiomers can significantly improve serum stability.[2]
-
Biological Activity: The introduction of a D-amino acid can have varied effects on biological activity. In some cases, it can lead to enhanced potency, while in others it may reduce or alter the activity. Therefore, empirical testing is crucial. The unique stereochemistry can influence the peptide's conformation and its interaction with its biological target.[6]
-
pH Sensitivity: The incorporation of 2,3-diaminopropionic acid can impart pH-sensitive properties to peptides. The pKa of the β-amino group is lowered when incorporated into a peptide, making its protonation state sensitive to pH changes that occur in biological compartments like endosomes.[10] This can be exploited for applications in drug delivery.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of unnatural amino acids.
Solid-Phase Peptide Synthesis (SPPS) - A Comparative Workflow
This protocol outlines a general workflow for comparing the incorporation efficiency of Boc-D-Dap with another Boc-protected unnatural amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Boc-D-Dap-OH Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of non-canonical amino acids into peptide sequences is a critical step in the development of novel therapeutics with enhanced properties. This guide provides a comprehensive comparison of analytical techniques for validating the incorporation of N-α-Boc-D-2,3-diaminopropionic acid (Boc-D-Dap-OH), a versatile building block used to introduce a functionalizable secondary amine into a peptide backbone. We present a comparative analysis of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate validation strategy.
Introduction to Boc-D-Dap-OH
Boc-D-Dap-OH is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its selective use in solid-phase peptide synthesis (SPPS).[1] The presence of a free β-amino group provides a site for further chemical modification, making it a valuable tool for creating peptides with unique functionalities. Its molecular formula is C₈H₁₆N₂O₄, and it has a molecular weight of 204.22 g/mol .[2][3][4][5][6]
Core Validation Techniques: A Comparative Analysis
The validation of Boc-D-Dap-OH incorporation relies on a suite of analytical techniques, each offering distinct advantages in terms of sensitivity, resolution, and the type of information provided.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Function | Molecular weight determination and sequencing | Structural elucidation and confirmation of covalent bonds | Purity assessment and quantification |
| Sensitivity | Very high (femtomole to attomole)[7] | Moderate to low (micromole to millimole) | High (picomole to nanomole) |
| Resolution | High mass accuracy (ppm)[7] | Atomic level resolution | High separation efficiency |
| Information Provided | Exact mass of the peptide, fragmentation pattern for sequence confirmation. | 3D structure, confirmation of bond formation, and stereochemistry. | Retention time, peak purity, and quantification of impurities. |
| Sample Requirement | Low (picomoles to femtomoles) | High (milligrams) | Low (picomoles to nanomoles) |
| Cost | High initial investment and maintenance[7] | Very high initial investment and maintenance | Moderate initial investment and maintenance[7] |
| Key Advantage for Boc-D-Dap-OH | Unambiguously confirms the mass increase corresponding to Boc-D-Dap-OH incorporation. | Provides definitive structural proof of incorporation and the integrity of the Boc group. | Quantifies the purity of the final peptide product containing Boc-D-Dap-OH. |
| Limitations | May not distinguish between isomers without fragmentation. | Lower sensitivity and can be complex for large peptides. | Does not provide direct structural information. |
Experimental Protocols
Mass Spectrometry (MS) for Confirmation of Incorporation
Mass spectrometry is a cornerstone for confirming the successful incorporation of Boc-D-Dap-OH by verifying the expected molecular weight of the synthesized peptide. Both MALDI-TOF and ESI-MS are commonly employed.
Protocol 1: MALDI-TOF MS Analysis
-
Sample Preparation :
-
Dissolve the purified peptide containing Boc-D-Dap-OH in a 50:50 acetonitrile/water solution with 0.1% trifluoroacetic acid (TFA) to a final concentration of 1-10 pmol/µL.
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) in the same solvent.
-
Mix the peptide solution and matrix solution in a 1:1 ratio on the MALDI target plate.
-
Allow the mixture to air-dry completely, forming co-crystals.
-
-
Instrument Setup :
-
Calibrate the mass spectrometer using a standard peptide mixture with masses bracketing the expected mass of the target peptide.
-
Set the instrument to positive ion linear or reflector mode.
-
-
Data Acquisition :
-
Acquire the mass spectrum by irradiating the sample spot with the laser.
-
Average multiple laser shots to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
Compare the observed monoisotopic mass of the peptide with the theoretically calculated mass. A successful incorporation will show a mass corresponding to the peptide sequence including the Boc-D-Dap-OH residue (mass contribution of C8H14N2O3 = 186.10 Da to the peptide backbone after condensation).
-
Protocol 2: ESI-MS/MS for Sequence Verification
-
Sample Preparation :
-
Dissolve the peptide in a solvent compatible with electrospray ionization, typically a mixture of water, acetonitrile, and 0.1% formic acid. The concentration should be in the low micromolar to nanomolar range.
-
Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
-
Instrument Setup :
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow) for the specific peptide.
-
-
Data Acquisition :
-
Acquire a full scan MS spectrum to identify the precursor ion (the protonated peptide).
-
Select the precursor ion for fragmentation using collision-induced dissociation (CID) or other fragmentation methods.
-
Acquire the tandem mass (MS/MS) spectrum of the fragment ions.
-
-
Data Analysis :
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
The mass difference between consecutive b- or y-ions will correspond to the mass of the amino acid residues.
-
Confirm the presence and location of Boc-D-Dap-OH by observing a mass shift of 186.10 Da in the fragment ion series.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation
NMR spectroscopy provides detailed structural information, confirming the covalent incorporation of Boc-D-Dap-OH and the integrity of its structure within the peptide. 2D NMR experiments are particularly powerful for this purpose.
Protocol 3: 2D NMR (COSY, TOCSY, and NOESY) Analysis
-
Sample Preparation :
-
Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture).
-
The peptide concentration should be in the millimolar range.
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better resolution.
-
Tune and shim the instrument to achieve optimal spectral quality.
-
-
Data Acquisition :
-
Acquire a 1D ¹H spectrum to assess the overall quality of the sample.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify scalar-coupled protons (protons on adjacent carbons).
-
Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons within a spin system (i.e., all protons of a single amino acid residue).
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å), which helps in determining the peptide's 3D structure and the position of the unnatural amino acid.
-
-
Data Analysis :
-
Resonance Assignment : Use the COSY and TOCSY spectra to assign the proton resonances to specific amino acid residues. The characteristic spin system of D-Dap will be identifiable.
-
Sequential Assignment : Use the NOESY spectrum to identify cross-peaks between adjacent amino acid residues, confirming the peptide sequence.
-
Confirmation of Incorporation : The presence of the Boc protecting group will give a characteristic singlet peak around 1.4 ppm in the ¹H spectrum. The unique chemical shifts of the α- and β-protons of the Dap residue, and their correlations in the 2D spectra, will provide definitive proof of its incorporation.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of the synthesized peptide containing Boc-D-Dap-OH.
Protocol 4: Analytical RP-HPLC
-
Sample Preparation :
-
Dissolve a small amount of the crude or purified peptide in the mobile phase A (e.g., water with 0.1% TFA).
-
-
Instrument Setup :
-
Use a C18 reversed-phase column.
-
Set up a binary solvent system:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Set the detector to monitor absorbance at 210-220 nm (for the peptide backbone) and optionally at 280 nm (if aromatic residues are present).
-
-
Data Acquisition :
-
Inject the sample onto the column.
-
Run a linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Record the chromatogram.
-
-
Data Analysis :
-
The main peak in the chromatogram corresponds to the target peptide.
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of the peptide as the percentage of the area of the main peak relative to the total area of all peaks. Successful incorporation will be indicated by a major peak at the expected retention time for the modified peptide.
-
Alternative Method: Edman Degradation
Edman degradation is a classical method for N-terminal sequencing of peptides. However, it has significant limitations when it comes to unnatural amino acids.
Performance and Limitations:
-
Principle : Sequentially removes one amino acid at a time from the N-terminus of a peptide.
-
Applicability to Boc-D-Dap-OH : Edman degradation will be blocked if Boc-D-Dap-OH is at the N-terminus because the Boc group protects the α-amino group, preventing its reaction with the Edman reagent (phenyl isothiocyanate). If Boc-D-Dap-OH is internal to the sequence, the degradation will proceed until it reaches this residue. The resulting phenylthiohydantoin (PTH) derivative of Boc-D-Dap-OH will have a unique retention time on HPLC, but it may not be present in standard PTH-amino acid libraries, making identification challenging. Furthermore, the Boc group is acid-labile and may be partially or fully removed during the acidic cleavage steps of the Edman cycle, leading to ambiguous results.
Due to these limitations, Edman degradation is generally not the preferred method for validating the incorporation of Boc-protected amino acids.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the primary validation techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. researchgate.net [researchgate.net]
- 7. realpeptides.co [realpeptides.co]
Stability Showdown: A Comparative Guide to Protecting Groups for Diaminopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is paramount in the synthesis of peptides and complex molecules incorporating 2,3-diaminopropionic acid (Dap). The presence of two primary amino groups, α and β, necessitates an orthogonal protection strategy to achieve selective modification and chain elongation. This guide provides an objective comparison of the stability of the tert-butyloxycarbonyl (Boc) group against other commonly employed protecting groups for Dap, supported by experimental data and detailed protocols to inform the design of robust synthetic routes.
Orthogonal Protection: The Cornerstone of Diaminopropionic Acid Chemistry
The core principle in manipulating Dap is orthogonality, wherein one protecting group can be selectively removed under specific conditions without affecting others.[1][2][3][4] This allows for the precise, stepwise unveiling of reactive sites. The most prevalent orthogonal pairing in modern peptide synthesis involves an acid-labile group and a base-labile group.
Comparative Stability of Common Amino Protecting Groups
The stability of a protecting group is not absolute but is dictated by the chemical environment. The following table summarizes the stability of Boc, Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups under various deprotection conditions.
| Protecting Group | Chemical Structure | Lability Condition | Reagents | Stability |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Acid-labile | Trifluoroacetic acid (TFA), HCl, H₂SO₄[4][5][6][7] | Stable to bases, hydrogenolysis, and mild nucleophiles.[4] |
| Cbz (Carboxybenzyl) | -(C=O)O-CH₂-C₆H₅ | Hydrogenolysis, Strong Acid | H₂/Pd, HBr/AcOH, Na/liquid NH₃[2][6] | Stable to weak acids and bases. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | -(C=O)O-CH₂-Fluorenyl | Base-labile | 20-50% Piperidine in DMF, DBU[6][8] | Stable to acids and hydrogenolysis. |
| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂-CH=CH₂ | Palladium(0)-catalyzed cleavage | Pd(PPh₃)₄/Scavenger (e.g., PhSiH₃) | Stable to acidic and basic conditions used for Boc and Fmoc removal. |
Experimental Data: Deprotection Protocols and Expected Outcomes
Precise deprotection is critical for yield and purity. Below are detailed experimental protocols for the selective cleavage of protecting groups from commonly used, orthogonally protected Dap derivatives.
Protocol 1: Selective Nα-Fmoc Deprotection from Nα-Fmoc-Nβ-Boc-L-Dap
This protocol is standard in Fmoc-based solid-phase peptide synthesis (SPPS) for peptide chain elongation.
Materials:
-
Nα-Fmoc-Nβ-Boc-L-Dap-functionalized resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an initial 3 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[9]
-
Wash the resin thoroughly with DMF to remove the dibenzofulvene-piperidine adduct and excess reagents.
Expected Outcome:
-
Product: Nβ-Boc-L-Dap-resin with a free α-amino group.
-
Yield: Quantitative deprotection is expected.
-
Monitoring: The deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[9]
Protocol 2: Selective Nβ-Boc Deprotection from Nα-Fmoc-Nβ-Boc-L-Dap (Side-Chain Modification)
This procedure is employed when modification of the β-amino group is desired while the peptide remains attached to the resin with Nα-Fmoc protection intact.
Materials:
-
Nα-Fmoc-Nβ-Boc-L-Dap derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water)
Procedure:
-
Dissolve the Nα-Fmoc-Nβ-Boc-L-Dap derivative in DCM.
-
Add scavengers such as TIS and water (e.g., 95:2.5:2.5 TFA:TIS:H₂O) to trap the generated tert-butyl cations.
-
Add TFA to the solution (typically 25-50% v/v in DCM). The reaction rate exhibits a second-order dependence on the acid concentration.[5][7]
-
Stir the reaction at room temperature for 1-2 hours. Incomplete cleavage can occur with shorter reaction times (e.g., 5 minutes may result in only ~78% deprotection depending on the substrate).[10]
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the resulting product by chromatography.
Expected Outcome:
-
Product: Nα-Fmoc-L-Dap with a free β-amino group.
-
Yield: High yields are achievable with sufficient reaction time.
-
Side Reactions: Potential for acid-catalyzed side reactions should be considered, hence the use of scavengers.
Protocol 3: Selective Nβ-Cbz Deprotection from Nα-Boc-Nβ-Cbz-L-Dap
This protocol is useful when the α-amino group is protected with the acid-labile Boc group and the β-amino group needs to be selectively deprotected.
Materials:
-
Nα-Boc-Nβ-Cbz-L-Dap derivative
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
-
Methanol (MeOH) or other suitable solvent
Procedure:
-
Dissolve the Nα-Boc-Nβ-Cbz-L-Dap derivative in methanol.
-
Add 10% Pd/C catalyst (typically 10% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
Expected Outcome:
-
Product: Nα-Boc-L-Dap with a free β-amino group.
-
Yield: Generally high to quantitative.
-
Compatibility: This method is orthogonal to both Boc and Fmoc protecting groups.
Visualization of Synthetic Pathways and Logic
The selection of a protecting group strategy is a critical decision point in the synthetic workflow. The following diagrams, rendered in Graphviz, illustrate the logical relationships and experimental workflows.
Caption: Orthogonal deprotection strategies for Dap derivatives.
Caption: Workflow for selective Fmoc and Boc deprotection.
Conclusion
The choice between Boc, Cbz, Fmoc, and other protecting groups for the α- and β-amino functionalities of diaminopropionic acid is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection. Boc is reliably cleaved under acidic conditions, making it an excellent side-chain protecting group in Fmoc-based SPPS. Conversely, the base-labile Fmoc group is ideal for α-amino protection in strategies where acid-sensitive linkers or side-chain groups (like Boc) are present. Cbz offers a third orthogonal dimension, removable by hydrogenolysis, which is compatible with both acid- and base-labile groups. By understanding the specific conditions required for the cleavage of each group and potential side reactions, researchers can design and execute complex syntheses involving diaminopropionic acid with high precision and efficiency.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Boc-D-2,3-diaminopropionic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-D-2,3-diaminopropionic acid, a common reagent in peptide synthesis and medicinal chemistry. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
Hazard Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Pictogram:
-
GHS07 (Exclamation Mark)[1]
Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[2]
II. Quantitative Data Summary
For quick reference, the key physical and toxicological properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 76387-70-7 | |
| Molecular Formula | C8H16N2O4 | |
| Physical Form | Solid | |
| Melting Point | 202-203°C | |
| Boiling Point | 364.4 ± 37.0 °C at 760 mmHg | |
| Storage Temperature | Store at room temperature in a dry, dark place |
III. Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound and its contaminated containers. This process is designed to comply with general laboratory safety standards and environmental regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including spills cleaned up with absorbent material, in a clearly labeled, dedicated waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The label should clearly state "Hazardous Waste," "this compound," and the associated hazard symbols.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be placed in the same solid waste container.
-
Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or methanol), followed by a final rinse with water. The rinsate must be collected as hazardous liquid waste.
-
2. Liquid Waste Collection (from rinsates):
-
Collect all rinsates from decontaminated glassware in a separate, clearly labeled hazardous liquid waste container.
-
The label should specify the contents (e.g., "Ethanol/Water rinsate containing traces of this compound").
-
Do not mix this waste stream with other incompatible chemical wastes.
3. Container Disposal:
-
Empty containers of this compound must be triple rinsed with a suitable solvent.[3]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3]
-
After triple rinsing, the container can be disposed of in the regular laboratory glass or plastic recycling stream, provided the label is fully defaced or removed.[3]
4. Storage of Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Keep containers tightly closed when not in use.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[4][5]
IV. Experimental Workflow and Diagrams
To provide a clear visual guide, the following workflow diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for everyone. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Navigating the Safe Handling of Boc-D-2,3-diaminopropionic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Boc-D-2,3-diaminopropionic acid, a key reagent in peptide synthesis and drug discovery. By adhering to these procedural steps, you can minimize risks and ensure a secure research environment.
Immediate Safety and Hazard Information
This compound (CAS No: 76387-70-7) is a white to light yellow solid. While not classified as a hazardous substance, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.
Hazard Identification and Precautionary Statements:
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335 | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| - | - | P302+P352: IF ON SKIN: Wash with plenty of water. |
| - | - | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| - | - | P312: Call a POISON CENTER/doctor if you feel unwell. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves (e.g., nitrile).[1] | To prevent skin contact which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust which may cause respiratory tract irritation. |
| General Hygiene | Lab coat, long pants, and closed-toe shoes. | Standard laboratory practice to protect against accidental spills. |
Operational and Disposal Plans: A Step-by-Step Workflow
Proper handling and disposal are critical to laboratory safety and environmental responsibility. The following workflow outlines the necessary steps from receiving to disposal.
Experimental Protocol: N-Boc Deprotection
The following is a representative protocol for the deprotection of the Boc group from this compound, a common step in peptide synthesis.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Fume hood
-
Rotary evaporator
-
Appropriate PPE
Procedure:
-
Preparation: In a fume hood, add this compound to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add dichloromethane (DCM) to the flask to dissolve the starting material.
-
Deprotection: Slowly add an excess of trifluoroacetic acid (TFA) to the stirred solution at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Isolation: The resulting crude product can be purified by appropriate methods such as crystallization or chromatography.
-
Waste Disposal: All liquid and solid waste containing the chemical or its byproducts must be collected in a designated, labeled waste container for hazardous chemical disposal according to your institution's guidelines.
By following these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and precision in the laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
